molecular formula C4H7NO2S B3428121 Thiazolidine-2-carboxylic acid CAS No. 65126-70-7

Thiazolidine-2-carboxylic acid

Cat. No.: B3428121
CAS No.: 65126-70-7
M. Wt: 133.17 g/mol
InChI Key: ULSZVNJBVJWEJE-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biological Research

Beyond its role in protein synthesis, thiazolidine-2-carboxylic acid serves as a versatile building block, or synthon, for the creation of more complex, biologically active molecules. nih.gov It has been utilized in the synthesis of various compounds, including those with potential antibacterial properties. nih.gov Furthermore, the compound and its derivatives are subjects of investigation for their potential antioxidant properties. nih.gov

The compound is also a substrate for the enzyme D-amino acid oxidase, which is found in the kidneys. smolecule.comsemanticscholar.org This interaction is significant for understanding the metabolism of D-amino acids.

Historical Perspective of this compound Studies

While comprehensive studies on 2-substituted thiazolidine-4-carboxylic acids were published as early as 1937, the specific focus on this compound in biochemical research gained momentum in the early 1980s. smolecule.com A key publication by Fitzpatrick and Massey in 1982 was instrumental in confirming that this compound is an effective substrate for the enzyme D-amino acid oxidase. smolecule.com This work built upon earlier suggestions that the compound could be formed from the reaction of cysteamine (B1669678) and glyoxylate (B1226380) and might serve as a physiological substrate for this enzyme. smolecule.comsemanticscholar.org

The synthesis of this compound is primarily achieved through the condensation reaction of cysteamine and glyoxylate. smolecule.com This reaction is a type of bioorthogonal reaction, meaning it can occur under physiological conditions without the need for a catalyst and the resulting product is stable.

Isomeric Forms and Stereochemical Considerations in Research

This compound possesses a chiral center at the second carbon atom of the thiazolidine (B150603) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-thiazolidine-2-carboxylic acid and (S)-thiazolidine-2-carboxylic acid. The stereochemistry of the molecule is a critical factor that significantly influences its biological activity.

The distinct biological effects of the individual enantiomers of this compound underscore the importance of enantiomeric purity in research. A prime example of this is the interaction of the enantiomers with the enzyme D-amino acid oxidase. Research has shown that the enzyme flavin is reduced very rapidly by D-thiazolidine-2-carboxylic acid, while the L-isomer causes a much slower reduction. semanticscholar.org This demonstrates that D-thiazolidine-2-carboxylic acid acts as a normal and efficient substrate for the enzyme. semanticscholar.org

The resolution of racemic this compound into its separate enantiomers is, therefore, a crucial step in many research applications, particularly in the development of pharmaceuticals where one enantiomer may be active while the other is inactive or even detrimental. nih.gov High-performance liquid chromatography (HPLC) methods using chiral stationary phases have been developed to separate and determine the enantiomeric purity of this compound derivatives. nih.gov

In some research contexts, racemic mixtures of this compound are utilized. For instance, studies on the oxidation of this compound by D-amino acid oxidase have shown that a racemic mixture is completely oxidized by the enzyme. nih.govsemanticscholar.orgebi.ac.ukresearchgate.net This is because the L-isomer of this compound can rapidly isomerize to the D-isomer, which is then oxidized by the enzyme. nih.govresearchgate.net The rate of this isomerization has been shown to be comparable to the rate of oxidation of the L-isomer by D-amino acid oxidase, quantitatively explaining the apparent activity of the enzyme with the L-amino acid. nih.govresearchgate.net

The use of racemic mixtures can be a practical approach in initial studies or when the specific biological activity of each enantiomer is not the primary focus. However, for detailed mechanistic studies or for the development of stereospecific drugs, the use of enantiomerically pure compounds is essential.

Data Tables

Table 1: Synthesis of this compound

ReactantsProductReaction TypeSignificanceReference
Cysteamine and GlyoxylateThis compoundCondensation ReactionPrimary synthetic route, bioorthogonal smolecule.com

Table 2: Comparison of Proline Analogs in Protein Synthesis Inhibition

CompoundCommon NameInhibitory ActivityMechanismReference
This compoundβ-thiaprolineHigherCompetitive inhibitor of proline, impairs polypeptide chain elongation nih.gov
Thiazolidine-4-carboxylic acidγ-thiaprolineLowerCompetitive inhibitor of proline nih.gov

Table 3: Interaction of this compound Enantiomers with D-Amino Acid Oxidase

EnantiomerInteraction with D-Amino Acid OxidaseOutcomeReference
D-Thiazolidine-2-carboxylic acidRapid reduction of enzyme flavinActs as a normal substrate semanticscholar.org
L-Thiazolidine-2-carboxylic acidSlow reduction of enzyme flavinApparent activity due to rapid isomerization to the D-isomer nih.govsemanticscholar.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSZVNJBVJWEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936787
Record name 1,3-Thiazolidine-2-carboxylic acid
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Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16310-13-7, 65126-70-7
Record name Thiazolidine-2-carboxylic acid
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Record name 1,3-Thiazolidine-2-carboxylic acid
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Record name Thiazolidine-2-carboxylic acid
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Record name THIAZOLIDINE-2-CARBOXYLIC ACID
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Synthetic Methodologies for Thiazolidine 2 Carboxylic Acid and Derivatives

Established Synthetic Pathways

Established synthetic routes to thiazolidine-2-carboxylic acid and its derivatives predominantly rely on the cyclocondensation of cysteine or its related compounds with carbonyl-containing electrophiles. These methods are valued for their straightforwardness and the accessibility of starting materials.

Condensation Reactions of Cysteine and Derivatives

The most common and direct method for the synthesis of the thiazolidine-4-carboxylic acid core involves the condensation reaction between L-cysteine and a suitable carbonyl compound. This reaction leverages the nucleophilicity of the thiol and amino groups of cysteine to react with the electrophilic carbonyl carbon.

The reaction of L-cysteine with various aldehydes provides a direct route to 2-substituted thiazolidine-4-carboxylic acids. mdpi.comnih.gov This condensation typically proceeds under mild conditions, often in a water/ethanol mixture at room temperature, leading to high yields of the desired products. mdpi.com The reaction mechanism is believed to involve the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the thiol group, leading to the formation of the thiazolidine (B150603) ring. researchgate.netresearchgate.net

The presence of two chiral centers in the resulting molecule, at positions C2 and C4, means that the reaction can produce a mixture of diastereomers (cis and trans). nanobioletters.com The ratio of these isomers can be influenced by the reaction solvent. For instance, in the synthesis of 2-(4-(2-ethoxy-2-oxoethoxy) phenyl)thiazolidine-4-carboxylic acid, the use of DMSO as a solvent favors the formation of the trans isomer, while CDCl3 favors the cis isomer. nanobioletters.com The reaction of (R)-cysteine with aromatic aldehydes in boiling acidified methanol (B129727) has also been shown to produce diastereomeric mixtures. researchgate.net

A variety of aldehydes can be employed in this synthesis, leading to a diverse range of 2-substituted derivatives.

Aldehyde ReactantSolvent/ConditionsProductDiastereomeric RatioYield
p-TolualdehydeNot specified2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid1:1 mixture of C2 epimersNot specified
SalicylaldehydeAcidified methanol, reflux(2RS)-(2-hydroxyphenyl)thiazolidine-(4R)-carboxylic acids1.5:198%
4-NitrobenzaldehydeAcidified methanol, reflux2-(4-nitrophenyl)thiazolidine-4-carboxylic acidSingle isomer initially, epimerizes in solution89%
Various substituted aldehydesWater/Ethanol, 25°C2-Substituted-1,3-thiazolidine-4-carboxylic acidsNot specified82-99%

This table presents a selection of reported synthetic outcomes for the condensation of L-cysteine with various aldehydes.

The reaction of L-cysteine or its dipeptide, L-cysteinylglycine, with glyoxylate (B1226380) results in the formation of thiazolidine-2,4-dicarboxylate derivatives. nih.gov These products have been identified as excellent substrates for the enzyme D-aspartate oxidase. nih.gov The actual substrate in the enzymatic reaction is believed to be the cis-thiazolidine-2,4-dicarboxylate and its corresponding glycine (B1666218) amide. nih.gov Similarly, the adduct of cysteamine (B1669678) and glyoxylate, this compound, is also a recognized substrate for D-amino acid oxidase. nih.gov The formation of this adduct from cysteamine and glyoxylate occurs with a second-order rate constant of 84 M⁻¹min⁻¹ at 37°C and pH 7.5. nih.gov

Cycloaddition Reactions in Thiazolidine Scaffold Construction

Cycloaddition reactions offer a powerful and versatile strategy for the construction of the thiazolidine ring system, often providing access to complex and novel heterocyclic scaffolds. These methods are particularly useful for creating polycyclic structures incorporating the thiazolidine moiety.

The 1,3-dipolar cycloaddition is a key reaction for synthesizing five-membered heterocycles. wikipedia.org In the context of thiazolidine synthesis, this reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile. nih.govresearchgate.net This methodology has been successfully employed for the synthesis of novel azabicycloadducts through the reaction of thioisatin with this compound in the presence of various electron-rich and electron-deficient dipolarophiles. nih.govnih.gov The reaction proceeds via the in-situ generation of an azomethine ylide from the this compound. nih.gov

The versatility of this approach allows for the construction of complex molecular architectures that might be challenging to access through traditional condensation methods. The reaction of azomethine ylides with thiocarbonyl groups, for instance, is a known but less studied pathway for creating sulfur-containing heterocycles. nih.gov

Azomethine ylides are highly reactive intermediates that serve as C-N-C synthons in 1,3-dipolar cycloaddition reactions. nih.gov A common method for generating azomethine ylides involves the reaction of an α-amino acid with an aldehyde or ketone. acs.org For instance, the reaction of this compound with thioisatin can lead to the formation of an iminium species, which then loses carbon dioxide to generate an azomethine ylide. nih.gov This ylide can then be trapped by a dipolarophile in a [3+2] cycloaddition to yield novel spirocyclic or fused heterocyclic systems containing a thiazolidine ring. nih.govresearchgate.net

The generation of azomethine ylides can also be achieved through the thermal ring-opening of aziridines. uzh.ch These ylides can then react with dipolarophiles such as 1,3-thiazole-5(4H)-thiones to produce spirocyclic thiazolidine derivatives. uzh.ch The intramolecular version of this cycloaddition, where the dipolarophile is tethered to the azomethine ylide, provides a route to fused and bridged bicyclic ring systems. acs.org

1,3-Dipole SourceDipolarophileProduct TypeReference
This compound (via decarboxylation)Acetylenic and ethylenic dipolarophilesAzabicycloadducts nih.govnih.gov
Trisubstituted aziridines (thermal ring opening)1,3-Thiazole-5(4H)-thionesSpirocyclic [2+3] cycloadducts uzh.ch
Dialdehyde and thiazolidine-4-carboxylic acidTethered carbonyl group (intramolecular)Tetrahydrooxazolothiazoles nih.govmdpi.com

This table summarizes examples of 1,3-dipolar cycloaddition reactions utilizing azomethine ylides for the construction of thiazolidine-containing scaffolds.

Synthesis of Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione (TZD) skeleton is a cornerstone for various therapeutic agents. Its synthesis is well-established, with several methods developed over the years.

Kallenberg's Method

While specific methodologies are often refined and adapted by various research groups, the fundamental approaches to synthesizing the thiazolidine-2,4-dione core are well-documented in chemical literature. The methods typically involve the condensation of a three-carbon alpha-halo acid component with a thiourea-containing molecule.

Refluxing α-Chloroacetic Acid with Thiourea (B124793)

A prevalent and traditional method for synthesizing the thiazolidine-2,4-dione core involves the reaction of chloroacetic acid and thiourea. asianjpr.comijpbs.com This condensation reaction is typically performed by refluxing the two reagents in water or in the presence of concentrated hydrochloric acid for several hours. asianjpr.comijpbs.comnih.gov Reaction times can vary significantly, from 8-10 hours to as long as 40 hours. asianjpr.com

The proposed mechanism for this reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the alpha-carbon of chloroacetic acid in a second-order nucleophilic substitution (SN2) reaction, displacing the chlorine atom and forming hydrochloric acid. nih.gov This is followed by an intramolecular nucleophilic substitution, where an amine nitrogen attacks the carboxylic carbon, leading to cyclization and the release of a water molecule. nih.gov The resulting intermediate, 2-imino-4-thiazolidinone, is then hydrolyzed to yield the final thiazolidine-2,4-dione product. nih.gov

ReactantsSolvent/CatalystReaction TimeYield
α-Chloroacetic acid, ThioureaWater~12-40 hours73%
α-Chloroacetic acid, ThioureaConc. Hydrochloric Acid8-10 hoursNot specified

Advanced Synthetic Approaches

Modern synthetic chemistry has driven the development of more sophisticated methods for producing thiazolidine derivatives, focusing on stereochemical control, environmental sustainability, and the construction of complex molecular architectures.

Stereoselective Synthesis

The stereoselective synthesis of thiazolidine derivatives is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. A common strategy involves using chiral starting materials, such as the amino acid L-cysteine. The reaction of L-cysteine with various aldehydes can produce 2-substituted thiazolidine-4-carboxylic acids. researchgate.net This reaction creates a new chiral center at the C-2 position of the thiazolidine ring, resulting in a mixture of diastereomers. researchgate.net

The diastereomeric ratio can be influenced by reaction conditions, such as the choice of solvent. For instance, using acidified methanol as a solvent has been shown to affect both the yield and the diastereomeric ratio of the products. researchgate.net By reacting L-cysteine with aldehydes, enantiopure (2R,4R)-thiazolidine-4-carboxylic acids have been synthesized in good yields. rsc.org This approach leverages the inherent chirality of L-cysteine to control the stereochemistry of the final product.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes for thiazolidine derivatives. These approaches aim to minimize the use of hazardous organic solvents and reduce energy consumption.

One prominent green strategy is the use of Deep Eutectic Solvents (DESs), which can act as both the solvent and catalyst for the reaction. frontiersin.orgnih.gov DESs are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. For the synthesis of thiazolidinedione derivatives, various choline (B1196258) chloride-based DESs have been screened. frontiersin.orgnih.gov The choice of the hydrogen bond donor (e.g., urea, N-methylurea, oxalic acid) significantly impacts the reaction yield and time. frontiersin.orgnih.gov For example, a DES composed of choline chloride and N-methylurea was found to be highly efficient for Knoevenagel condensation in the synthesis of thiazolidinedione derivatives, yielding products in as little as two hours. frontiersin.org

Another green technique is microwave-induced synthesis. Irradiating a mixture of chloroacetic acid and thiourea with microwaves can dramatically shorten the reaction time to just a few minutes, compared to many hours required for conventional refluxing, while still achieving high yields of over 80%. asianjpr.comnih.gov

Green MethodSolvent/CatalystKey AdvantagesYield Range
Deep Eutectic Solvents (DESs)Choline Chloride: N-methylureaAvoids organic solvents, recyclable, acts as catalyst21% - 91%
Microwave IrradiationWaterDrastically reduced reaction time (minutes vs. hours)~83%

Multi-Step Synthesis for Complex Derivatives

The synthesis of complex thiazolidine derivatives with specific biological targets often requires multi-step synthetic pathways. These routes typically begin with the formation of the core thiazolidine ring, followed by a series of reactions to add various functional groups and build molecular complexity.

A common multi-step approach involves the initial synthesis of the thiazolidine-2,4-dione core, which is then used as a scaffold for further elaboration. nih.govnih.gov For example, 5-arylidene-thiazolidine-2,4-dione derivatives are frequently prepared via a Knoevenagel condensation between the TZD core and a substituted aromatic aldehyde. nih.gov

From this intermediate, further modifications can be made. For instance, the nitrogen at the 3-position can be alkylated or acylated to introduce new side chains. researchgate.net This strategy has been employed to create a wide array of derivatives, including hybrids with other heterocyclic systems like quinazolinone or 2-oxindole, to explore their potential as anticancer agents by targeting specific enzymes like VEGFR-2. nih.govnih.gov These multi-step syntheses allow for the systematic modification of the thiazolidine structure to optimize its biological activity. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The exploration of this compound derivatives as therapeutic agents is heavily reliant on synthetic strategies that allow for the introduction of diverse functional groups at various positions of the molecule. These derivatizations are instrumental in understanding the structural requirements for biological activity and in the development of potent and selective drug candidates.

Modifications at the nitrogen and carbon atoms of the thiazolidine ring are a common strategy to investigate the impact of steric and electronic factors on biological activity. The nitrogen atom at position 3 is a primary site for derivatization.

Another approach involves the fusion of the thiazolidine ring with other heterocyclic systems. For example, fused heterocycles based on thiazolidinone derivatives have been synthesized to explore novel chemical space and enhance biological activity. These complex structures are often generated through multi-step synthetic sequences, which may include condensation and cyclization reactions.

The substitution pattern on the thiazolidine ring itself can also be varied. For instance, the synthesis of 2-substituted and 2,3-disubstituted-1,3-thiazolidin-4-ones has been a focus of many studies, with the substituents at these positions playing a critical role in determining the compound's biological profile.

Compound SeriesModification at Thiazolidine RingBiological Activity InvestigatedKey SAR Findings
2,3-diaryl-1,3-thiazolidine-4-onesIntroduction of various aryl groups at N-3.Selective COX-2 inhibition.The nature and substitution pattern of the aryl group at N-3 significantly influence potency and selectivity.
N-acyl/N-sulfonyl thiazolidine carboxamidesAcylation/sulfonylation of the thiazolidine nitrogen.Anticancer activity.These modifications can modulate the antiproliferative activity and selectivity against different cancer cell lines.
Fused pyrazolo[3,4-d] nih.govnih.govthiazolesFusion of a pyrazole (B372694) ring to the thiazolidine core.Antibacterial and antifungal activity.The fused heterocyclic system often leads to enhanced antimicrobial potency compared to the parent thiazolidinone. jocpr.com

The carboxylic acid group at position 2 of the thiazolidine ring is a key functional handle for derivatization, allowing for the synthesis of esters, amides, and other acid derivatives. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

The synthesis of a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) has been reported to investigate their antiproliferative activity against melanoma and prostate cancer cells. nih.gov The general synthetic route involves the coupling of the Boc-protected thiazolidine-4-carboxylic acid with various amines using coupling agents like EDCI/HOBt, followed by deprotection. nih.gov SAR studies on these amides have revealed that the nature of the amine substituent plays a crucial role in their potency and selectivity. nih.gov

Esterification of the carboxylic acid is another common strategy. For example, the introduction of acyl groups derived from fatty acids via esterification has been used to enhance the lipophilicity and, consequently, the bioavailability of (polyhydroxyalkyl)thiazolidine carboxylic acids. acs.org These modifications are particularly relevant for improving the cellular uptake of polar compounds.

Compound SeriesCarboxylic Acid ModificationBiological Activity InvestigatedKey SAR Findings
(2RS,4R)-2-arylthiazolidine-4-carboxylic acid amidesAmide formation with various amines.Anticancer (melanoma and prostate). nih.govThe side chain of the amide has a significant impact on potency and selectivity against different cancer cell lines. nih.gov
Acyl (polyhydroxyalkyl)thiazolidine carboxylic acidsEsterification with fatty acids. acs.orgAntioxidant.Increased lipophilicity can enhance bioavailability, compensating for a potential slight decrease in in vitro antioxidant activity. acs.org
Thiazolidine-2,4-dione carboxamide derivativesConversion to carboxamides.Antimicrobial and antifungal.The nature of the substituent on the carboxamide influences the spectrum of antimicrobial activity.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold has been extensively used as a building block for the synthesis of novel hybrid molecules.

A variety of hybrid compounds incorporating the thiazolidinone moiety have been synthesized and evaluated for their anticancer activities. For instance, hybrids of 4-thiazolidinone (B1220212) with pyrazole, coumarin, and pyridine (B92270) have been reported. The synthesis of these hybrids often involves multi-step reaction sequences, including condensation and cyclization reactions, to link the different heterocyclic fragments.

For example, a series of 4-thiazolidinone-pyrazole hybrids connected via a ylidene linker were synthesized and showed potent anticancer properties against breast cancer cell lines. mdpi.com In another study, thiazolidinone-isatin hybrids were synthesized and evaluated as selective inhibitors of cancer-related carbonic anhydrases. acs.org The synthetic strategy for these hybrids typically involves the Knoevenagel condensation of a thiazolidinone derivative with an appropriate aldehyde- or ketone-containing heterocyclic compound.

Hybrid Compound SeriesLinked PharmacophoreBiological Activity InvestigatedKey SAR Findings
Thiazolidinone-pyrazole hybridsPyrazole. mdpi.comAnticancer (breast cancer). mdpi.comThe substitution pattern on both the thiazolidinone and pyrazole rings influences the cytotoxic potency. mdpi.com
Thiazolidinone-umbelliferone hybridsCoumarin (umbelliferone).Cytotoxic agents.The hybrid molecule showed high potency and selectivity against lung cancer cells.
Pyridine-4-thiazolidinone hybridsPyridine. mdpi.comCarbonic anhydrase IX inhibition, anticancer (breast and liver). mdpi.comThe position of the nitrogen atom in the pyridine ring and other substituents are critical for inhibitory activity. mdpi.com
Thiazolidinone-isatin hybridsIsatin (B1672199). acs.orgCarbonic anhydrase IX and XII inhibition. acs.orgFunctionalization of the thiazolidinone core with a benzenesulfonamide (B165840) group and different isatin derivatives led to selective inhibitors. acs.org

Reaction Mechanisms and Chemical Reactivity of Thiazolidine 2 Carboxylic Acid

Reaction Kinetics and Equilibria

The formation and reactions of thiazolidine-2-carboxylic acid are characterized by specific kinetic parameters and equilibrium dynamics. The compound can be formed from the condensation of cysteamine (B1669678) and glyoxylate (B1226380). This reaction proceeds with a second-order rate constant of 84 M⁻¹ min⁻¹ at 37°C and pH 7.5 nih.gov.

This compound also participates in ring-opening and closing equilibria. In aqueous solutions, the thiazolidine (B150603) ring can open to form an iminium ion researchgate.netresearchgate.net. This equilibrium is influenced by pH, with the ring form being predominant under most conditions. Studies on related 2-substituted thiazolidine-4(R)-carboxylic acids have shown that this ring-opening is crucial for their biological activity, allowing for the in vivo release of L-cysteine nih.gov.

In enzymatic reactions, this compound serves as a substrate for D-amino acid oxidase (DAAO). Steady-state kinetic analyses indicate that it is a more effective substrate at pH 8.5 than at pH 7.5 nih.govsemanticscholar.org. The catalytic turnover number for this reaction is comparable to that of D-proline nih.govsemanticscholar.org. The enzyme rapidly reduces this compound, forming a reduced enzyme-imino acid complex nih.govsemanticscholar.org. L-thiazolidine-2-carboxylic acid can also be oxidized by D-amino acid oxidase due to a rapid, prior isomerization to the D-isomer nih.gov.

Below is a table summarizing the kinetic data for the enzymatic oxidation of different thioproline substrates by proline dehydrogenase (PRODH), highlighting the efficiency with which this compound is metabolized compared to related compounds.

Table 1: Steady-State Kinetic Parameters for PRODH with Thioproline Substrates

Substrate kcat (s⁻¹) KM (mM) kcat/KM (M⁻¹s⁻¹)
L-Proline 1.4 100 140
L-Thiazolidine-4-carboxylate (T4C) 0.7 3.1 2300

This table is generated based on data from a study on proline catabolic enzymes nih.gov.

Cycloreversion Mechanisms

A key aspect of the reactivity of this compound is its ability to undergo cycloreversion to form azomethine ylides. This process is a crucial step in its participation in 1,3-dipolar cycloaddition reactions nih.govresearchgate.netresearchgate.net. The reaction is initiated by the formation of an iminium species, which then loses carbon dioxide in a stereospecific 1,3-cycloreversion to generate the azomethine ylide nih.gov.

These nonstabilized azomethine ylides are highly reactive intermediates that can be trapped by various dipolarophiles nih.govuc.pt. This reaction pathway provides a versatile route to synthesize complex heterocyclic scaffolds, such as pyrrolidine (B122466) derivatives nih.govnih.gov. The formation of the azomethine ylide is often stereospecific, which has significant implications for the stereochemical outcome of subsequent cycloaddition reactions uc.pt.

Stereochemical Outcomes of Reactions

The stereochemistry of this compound plays a critical role in its reactivity and the stereochemical outcomes of its reactions. The molecule contains a chiral center at the C-2 position, and its configuration influences the stereoselectivity of its transformations.

A notable stereochemical process is the isomerization of L-thiazolidine-2-carboxylic acid to its D-isomer. The rate of this isomerization has been shown to be comparable to the rate of oxidation of the L-isomer by D-amino acid oxidase over a temperature range of 2-30°C nih.gov. This indicates that the apparent activity of the enzyme with the L-amino acid can be quantitatively explained by its rapid, prior isomerization to the D-form nih.gov.

In the context of cycloaddition reactions, the stereospecificity of the cycloreversion to form an azomethine ylide dictates the stereochemistry of the resulting cycloadducts. The reaction of this compound with dipolarophiles can lead to the formation of products with multiple new chiral centers researchgate.netresearchgate.net. For instance, in the [3+2] cycloaddition reactions with thioisatin, diastereomeric mixtures of cycloadducts are produced nih.gov. Theoretical calculations have been employed to study the regioselectivity and stereochemical course of these reactions nih.govresearchgate.netresearchgate.net.

Role in Bioconjugation Reactions

While not "bioconjugation" in the sense of labeling macromolecules, this compound and its derivatives serve as important building blocks for biologically active molecules and function as prodrugs, which can be considered a form of in vivo conjugation and delivery. Its structure is valuable in medicinal chemistry for the development of pharmaceuticals chemimpex.com.

Derivatives of this compound, specifically 2-substituted thiazolidine-4(R)-carboxylic acids, act as prodrugs of L-cysteine nih.gov. These compounds are designed to be stable externally but can undergo non-enzymatic ring opening in vivo to release L-cysteine, which can then be utilized in cellular processes nih.gov. This mechanism is crucial for protecting against drug-induced hepatotoxicity by replenishing glutathione (B108866) stores.

Furthermore, this compound itself can be incorporated into polypeptides by protein synthesizing systems, acting as an analog of proline nih.gov. This incorporation, however, can impair the further elongation of the polypeptide chain nih.gov.

Acidic and Basic Properties in Chemical Reactions

The chemical reactivity of this compound is significantly influenced by its acidic and basic properties. The molecule possesses a carboxylic acid group and a secondary amino group within the thiazolidine ring, both of which can be ionized nih.gov.

The pKa of the carboxylic acid group at the C-2 position is estimated to be around 1.70, while the pKa for the heterocyclic -NH- group is approximately 5.86, as determined for the related thiazolidine-2,4-dicarboxylic acid chempap.org. The acidic nature of the carboxylic acid group and the basicity of the nitrogen atom are key to the compound's role in various reactions.

Under acidic conditions, the thiazolidine ring can exist in equilibrium with a ring-opened iminium cation. This equilibrium is a consequence of the protonation of the ring nitrogen, which facilitates the cleavage of the C-S bond. The acidic and basic properties of the molecule are thus central to the ring-opening and cycloreversion mechanisms that are fundamental to its reactivity.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Cysteamine
Glyoxylate
D-proline
L-cysteine
Thiazolidine-2,4-dicarboxylic acid
Azomethine ylide
Thioisatin
Glutathione

Advanced Analytical Techniques in Thiazolidine 2 Carboxylic Acid Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of Thiazolidine-2-carboxylic acid and its derivatives.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra of thiazolidine (B150603) derivatives, the proton at the C-2 position typically appears as a singlet, with its chemical shift being indicative of the substituent at this position. nih.govtandfonline.com For instance, in 2-aryl-thiazolidine-4-carboxylic acids, this proton (H-2) resonates around δ 5.5-5.8 ppm. tandfonline.com The protons of the methylene (B1212753) groups in the thiazolidine ring (at C-5) often appear as multiplets or distinct doublets due to their diastereotopic nature. nih.govtandfonline.com The proton at C-4 is typically observed as a triplet or a doublet of doublets. nih.govtandfonline.com NMR is also crucial for identifying reaction products, such as the oxidation of this compound to Δ¹-thiazoline-2-carboxylic acid, which is confirmed by the disappearance of the α-hydrogen signal at 5.3 δ and the downfield shift of the signals from the 4- and 5-carbon hydrogens. semanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is typically found at the downfield end of the spectrum. researchgate.net In derivatives, the chemical shifts of the thiazolidine ring carbons (C-2, C-4, and C-5) provide valuable structural information. tandfonline.comresearchgate.net Two-dimensional NMR experiments like COSY and HSQC are employed to assign proton and carbon signals unambiguously, especially in complex diastereomeric mixtures. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
C-2 (CH) 5.1 - 5.8 70.0 - 70.7 nih.govtandfonline.com
C-4 (CH) 3.8 - 4.4 64.7 - 65.6 nih.govtandfonline.com
**C-5 (CH₂) ** 3.0 - 3.5 37.9 - 38.3 nih.govtandfonline.com
C=O (Carboxyl) - 171.9 - 172.7 tandfonline.com

Note: Chemical shifts can vary depending on the solvent and specific substituents on the thiazolidine ring.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the unambiguous confirmation of the elemental composition of this compound and its synthesized derivatives. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the determination of the precise molecular formula of a compound. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS has been used to confirm the structure of new, complex thiazolidine derivatives synthesized from sugars and L-cysteine. acs.org The technique is also used in its tandem form (LC-MS/MS) for the sensitive detection and quantification of thiazolidine metabolites in biological fluids. nih.gov

Infrared (IR) spectroscopy is widely used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key spectral features for thiazolidine derivatives include:

A broad absorption band in the region of 3400-3100 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine in the ring and the O-H stretch of the carboxylic acid group. tandfonline.comrdd.edu.iq

A strong absorption band around 1700-1730 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. tandfonline.comresearchgate.net

Bands related to C-N stretching are observed around 1300-1450 cm⁻¹. researchgate.netnih.gov

The C-S stretching vibration typically appears in the fingerprint region, around 690-715 cm⁻¹. researchgate.netnih.gov

Real-time IR monitoring has also been employed to study reaction mechanisms, such as the detection of an imine (C=N) intermediate during the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. tandfonline.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Reference
O-H (Carboxylic Acid) Stretching 3435 - 3097 (broad) tandfonline.com
N-H (Amine) Stretching 3279 - 3010 tandfonline.com
C=O (Carboxylic Acid) Stretching 1730 - 1577 tandfonline.com
C-N Stretching 1448 - 1305 tandfonline.com

| C-S | Stretching | 1383 - 690 | tandfonline.comnih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within the first few nanometers of a sample's surface. Studies on this compound and its isomer, thiazolidine-4-carboxylic acid, have shown that while their spectra are broadly similar, clear differences arise from the isomerization. acs.orgnih.gov

The analysis of core-level spectra provides specific binding energies that are characteristic of the atoms in their particular chemical environment. For instance, in a copper (II) complex of a thiazolidine derivative, XPS analysis distinguished between two different nitrogen environments (sp² and sp³) and confirmed the non-coordinating nature of the sulfur atom. mdpi.com

Table 3: Representative XPS Binding Energies (eV) for Thiazolidine-related Compounds

Element (Orbital) Binding Energy (eV) Chemical Environment Reference
S 2p₃/₂ ~163.5 - 163.9 Thioether sulfur mdpi.com
N 1s ~400.3 sp³ Nitrogen mdpi.com
N 1s ~401.4 sp² Nitrogen mdpi.com

| O 1s | ~531.2 | Carboxylic oxygen | |

Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. This technique has been instrumental in elucidating the crystal structure of derivatives of thiazolidine carboxylic acids. For example, the crystal structure of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid was determined by XRD, confirming the stereochemistry and revealing the role of hydrogen bonding in the crystal packing. tandfonline.com Such structural studies are vital for understanding structure-activity relationships and for designing new molecules with specific properties. acs.orgmcmaster.ca

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation of enantiomers and the assessment of the purity of this compound.

Due to the chiral center at the C-2 position, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical, especially for pharmaceutical applications. A common and effective approach is HPLC using a chiral stationary phase (CSP). akjournals.comsmolecule.com Research shows that direct separation on popular CSPs can be challenging; therefore, pre-column derivatization is often employed. akjournals.com A validated method involves derivatizing the acid with aniline (B41778), followed by separation on a Chiralcel OD-H column. akjournals.comresearchgate.net This method allows for the determination of enantiomeric purity in a short runtime. akjournals.com Method validation typically includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). akjournals.comresearchgate.net

Gas chromatography is also used for purity assessment, often after converting the non-volatile amino acid into a more volatile derivative. avantorsciences.com Commercial suppliers of this compound often specify purity as determined by GC and titration analysis. avantorsciences.com

Table 4: Example of a Validated HPLC Method for Enantiomeric Separation of this compound Derivatives

Parameter Condition Reference
Derivatization Agent Aniline akjournals.comresearchgate.net
Column Chiralcel OD-H (250 × 4.6 mm) akjournals.comresearchgate.net
Mobile Phase n-hexane–isopropanol (85:15 v/v) akjournals.comresearchgate.net
Flow Rate 1.0 mL min⁻¹ akjournals.comresearchgate.net
Detection UV at 254 nm and Optical Rotation (OR) akjournals.comresearchgate.net
LOD (Aniline derivative) ~4.9 - 5.1 µg mL⁻¹ akjournals.com

| LOQ (Aniline derivative) | ~16.4 - 17.2 µg mL⁻¹ | akjournals.com |


High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography stands as a cornerstone for the analysis of this compound, offering robust and reliable methods for its quantification and purification. The versatility of HPLC allows for various configurations, including reversed-phase and normal-phase chromatography, to suit the specific analytical challenge.

A common approach for analyzing thiazolidine-4-carboxylic acids, structurally related to the target compound, involves reversed-phase HPLC. chemicalpapers.com One such method utilizes a SEPARON SGX C18 column. chemicalpapers.com The separation of analytes can be achieved within 20 minutes using a mobile phase of methanol (B129727) and water (55:45 v/v) containing a small amount of acetic acid, resulting in an apparent pH of 5.5. chemicalpapers.com For enhanced sensitivity, especially in complex biological matrices like human serum, pre-chromatographic derivatization with reagents like dansyl chloride can be employed to create fluorescent compounds, thereby improving detection limits. researchgate.net

Pre-column derivatization is a key strategy, particularly for enhancing the chromatographic properties and detectability of this compound. Aniline is a frequently used derivatizing agent. researchgate.netakjournals.comakjournals.com The reaction involves stirring the compound with aniline in a suitable solvent like dichloromethane, often in the presence of a coupling agent and a base such as triethylamine. akjournals.com The resulting derivatives can then be effectively separated and quantified.

Detection of this compound and its derivatives via HPLC is typically performed using ultraviolet (UV) detectors. researchgate.net A common detection wavelength is 254 nm, which provides good sensitivity for the derivatized compounds. researchgate.netakjournals.com In addition to UV detection, optical rotation (OR) detectors can be used in series to provide information about the enantiomeric composition of the sample. researchgate.netakjournals.com

HPLC Analysis Parameters for this compound Derivatives

Parameter Details
Stationary Phase SEPARON SGX C18 chemicalpapers.com
Mobile Phase Methanol-water (55:45 v/v) with acetic acid (apparent pH 5.5) chemicalpapers.com
Derivatization Agent Aniline researchgate.netakjournals.comakjournals.com
Detection Method UV at 254 nm researchgate.netakjournals.com, Optical Rotation (OR) researchgate.netakjournals.com

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of this compound, particularly for assessing its purity. avantorsciences.com Due to the low volatility of the carboxylic acid, derivatization is a mandatory step to convert the analyte into a more volatile form suitable for GC analysis.

A common derivatization approach is silylation. thermofisher.com Reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) in combination with trimethylchlorosilane (TMCS) in a solvent like anhydrous pyridine (B92270) are used to replace the active hydrogen atoms in the molecule with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly increases the volatility of the compound.

The separation in GC is achieved using a capillary column. A frequently used stationary phase is a bonded phase like DB-5MS, which is a non-polar column. dtic.mil The choice of column is critical for achieving good resolution between the analyte and other components in the sample. The carrier gas, typically helium, flows through the column at a controlled rate. dtic.mil

Detection in GC analysis of this compound is often performed using a mass-selective detector (MSD), leading to the powerful technique of gas chromatography-mass spectrometry (GC-MS). nih.govdtic.mil This combination not only allows for the quantification of the analyte but also provides structural information, confirming the identity of the compound. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the derivatized analyte are monitored, enhancing sensitivity and selectivity. dtic.mil

GC Analysis Parameters for this compound

Parameter Details
Derivatization Agent N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) nih.gov
Column Type DB-5MS bonded phase capillary column dtic.mil
Carrier Gas Helium dtic.mil
Detection Method Mass Spectrometry (MS) nih.govdtic.mil

Chiral Separation Techniques

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and quantification are of significant importance. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most effective method for this purpose. akjournals.comakjournals.com

Direct separation of this compound enantiomers on popular CSPs can be challenging. akjournals.com Therefore, pre-column derivatization is often employed to enhance the interaction with the chiral stationary phase and improve separation. researchgate.netakjournals.comakjournals.com As with non-chiral HPLC, aniline is a common derivatizing agent. akjournals.comakjournals.com Other derivatizing agents that have been explored include naphthylamine, 3,5-dinitrobenzoyl chloride, and 4-chlorobenzoyl chloride. akjournals.com

A variety of chiral stationary phases have been evaluated for the separation of derivatized this compound enantiomers. These include Chiralcel OD-H, Kromasil CHI-DMB, Whelk-O1, and DNB-PG. akjournals.com Among these, Chiralcel OD-H, a polysaccharide-based CSP, has been found to provide an optimal balance between resolution and analysis time for the aniline derivative. akjournals.comsmolecule.com The separation is typically achieved using a mobile phase consisting of a mixture of n-hexane and an alcohol like isopropanol. researchgate.netakjournals.comakjournals.com A typical mobile phase composition is n-hexane-isopropanol (85:15 v/v). researchgate.netakjournals.com

The detection methods for chiral HPLC are similar to those used in non-chiral analysis, with UV and optical rotation detectors being commonly employed. researchgate.netakjournals.com This combination allows for both the quantification of each enantiomer and the determination of their elution order. akjournals.com

Chiral HPLC Separation Parameters for this compound Derivatives

Parameter Details
Derivatization Agent Aniline researchgate.netakjournals.comakjournals.com, Naphthylamine, 3,5-dinitrobenzoyl chloride, 4-chlorobenzoyl chloride akjournals.com
Chiral Stationary Phase Chiralcel OD-H researchgate.netakjournals.comakjournals.comsmolecule.com, Kromasil CHI-DMB, Whelk-O1, DNB-PG akjournals.com
Mobile Phase n-hexane-isopropanol (85:15 v/v) researchgate.netakjournals.com
Detection Method UV and Optical Rotation (OR) researchgate.netakjournals.com

Computational and Theoretical Studies of Thiazolidine 2 Carboxylic Acid

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. This approach is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

Studies on thiazolidine (B150603) derivatives have frequently employed molecular docking to explore their potential as inhibitors of various enzymes. For instance, docking studies have been used to investigate the binding of thiazolidinone derivatives to the active site of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation researchgate.net. Similarly, the binding modes and energy scores of thiazolidine-2,4-dione compounds with the ATP pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have been determined using molecular docking experiments nih.gov. These simulations help to understand how these compounds interact with crucial amino acid residues within the enzyme's active site researchgate.netnih.gov.

Molecular docking studies provide detailed information about the specific interactions between a ligand, such as a thiazolidine derivative, and the amino acid residues of its protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-protein complex. The strength of these interactions is quantified by the binding affinity (or binding free energy), often expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

In studies of novel thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors, docking simulations revealed that the compounds orient themselves within the enzyme's active site in a manner similar to known inhibitors like sorafenib (B1663141) nih.gov. The 5-benzylidenethiazolidine-2,4-dione motif was found to form crucial bonds with the amino acid Cys917 in the hinge region of the active site nih.gov. The sulfonylthiourea linkers in other thiazolidine-2,4-dione derivatives were also shown to play an essential role in achieving high binding affinities for the VEGFR-2 enzyme mdpi.com.

Similarly, docking of thiazolidinone compounds against the COX-2 enzyme identified key interactions with catalytically important residues such as Ser530, Tyr355, and Arg120, with the most active compounds showing binding scores of -10 kcal/mole or less researchgate.net. These computational predictions of ligand-protein interactions are vital for understanding the molecular basis of a compound's biological activity and for guiding further structural modifications to improve potency researchgate.netjournaljpri.com.

Table 1: Examples of Docking Scores and Interactions for Thiazolidine Derivatives

Compound Class Target Protein Key Interacting Residues Binding Affinity/Score
Thiazolidine-2,4-dione derivatives VEGFR-2 Cys917 IC50 values as low as 0.079 µM for the most potent compound

Note: This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a compound and its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can determine which chemical features are essential for the desired effect. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate physicochemical properties or structural descriptors of compounds with their biological activities researchgate.netresearchgate.net.

For thiazolidine derivatives, SAR analyses have provided valuable insights. In the development of VEGFR-2 inhibitors, SAR studies revealed that the nature and position of substituents on the benzylidene ring of (Z)-5-benzylidenethiazolidine-2,4-dione significantly influence inhibitory activity nih.gov. For example, comparing compounds with mono-chloro and di-chloro substitutions helped to understand their effects on potency nih.gov. SAR analysis of thiazolidinone derivatives targeting COX-2 showed that moderately lipophilic compounds tend to bind more effectively to the enzyme researchgate.net. These studies are crucial for the lead optimization phase of drug discovery, guiding the design of new analogues with improved efficacy researchgate.netnih.gov.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide fundamental insights into molecular geometry, energy levels, charge distribution, and reactivity.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics, without the use of experimental data beyond fundamental physical constants. These methods are used to compute various molecular properties and descriptors.

In the study of thiazolidine-4-carboxylic acid derivatives, ab initio theory has been used to calculate a range of quantum chemical descriptors. These include electrostatic potentials, local charges at each atom, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) tubitak.gov.trtubitak.gov.tr. These calculated descriptors were then used in a quantitative structure-property relationship (QSPR) model to predict the acidity constants (pKa) of these compounds tubitak.gov.trresearchgate.net. The successful correlation between the calculated descriptors and the experimental pKa values demonstrates the power of ab initio methods in predicting chemical properties tubitak.gov.tr.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT calculations, often using the B3LYP functional, have been employed for the geometry optimization of thiazolidine-4-carboxylic acid derivatives and their metal complexes ekb.egresearchgate.netresearchgate.net. These calculations help to determine the most stable three-dimensional structure of the molecules ekb.egresearchgate.net. Furthermore, DFT has been used to investigate the structural and electronic properties of potent thiazolidine-based VEGFR-2 inhibitors, providing information on the Mulliken charge distribution within the molecule nih.gov. The theoretical findings from DFT calculations often show good agreement with experimental results, validating the computational models ekb.egresearchgate.net.

Table 2: Quantum Chemical Descriptors Calculated for Thiazolidine Derivatives

Calculation Method Calculated Properties/Descriptors Application
Ab Initio Electrostatic potentials, local atomic charges, HOMO/LUMO energies Prediction of acidity constants (pKa)

Note: This table is interactive. You can sort and filter the data.

The acidity constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, distribution, and biological activity. Computational methods can be used to predict pKa values, saving time and resources compared to experimental measurements.

A quantitative structure-property relationship (QSPR) study successfully predicted the acidity constants of a series of thiazolidine-4-carboxylic acid derivatives tubitak.gov.trtubitak.gov.tr. The model was built using quantum chemical descriptors calculated via ab initio methods tubitak.gov.tr. A genetic algorithm was employed to select the most relevant descriptors, which included local charges, electrostatic potential, molecular polarizability, and dipole moment tubitak.gov.tr. The resulting model, developed using the partial least squares (PLS) algorithm, showed excellent predictive ability, with relative errors of prediction lower than 1.5% tubitak.gov.trtubitak.gov.tr. This demonstrates the utility of computational approaches in accurately predicting fundamental physicochemical properties like acidity.

Table 3: Chemical Compounds Mentioned

Compound Name
Thiazolidine-2-carboxylic acid
Thiazolidine-4-carboxylic acid
Thiazolidinone
Thiazolidine-2,4-dione
(Z)-5-benzylidenethiazolidine-2,4-dione
Sorafenib
Serine
Tyrosine
Arginine

Conformational Analysis

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure, making conformational analysis a critical area of study. The five-membered thiazolidine ring is not planar and, similar to the pyrrolidine (B122466) ring of proline, adopts puckered conformations to alleviate torsional strain. These puckered structures are typically described as either "envelope" or "twist" forms. In an envelope conformation, one atom is displaced from the plane formed by the other four atoms. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three ring atoms.

Computational chemistry provides powerful tools to investigate the conformational landscape of this compound. Methods such as Density Functional Theory (DFT) are employed to perform geometry optimization and to calculate the energies of different conformers. One study on thiazolidine derivatives utilized the Conflex program with the MMFF94s force field, followed by optimization using the DFT B3LYP functional with the def2-TZVP basis set to analyze conformational aspects. Such studies help in identifying the most stable low-energy conformations and the energy barriers between them.

Experimental techniques also play a crucial role in elucidating the conformational preferences of these molecules. X-ray crystallography provides precise information about the solid-state conformation, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the conformational equilibria in solution. For instance, X-ray and NMR studies have been conducted on N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid to understand its conformational equilibriums.

The specific conformation of the thiazolidine ring can have a significant impact on the molecule's ability to bind to a biological target. The orientation of the carboxylic acid group and other substituents is determined by the ring's pucker. For example, in the case of (4R)-thiazolidine carboxylic acid analogues acting as urease inhibitors, the configuration at the C4 position is critical for binding to the bimetallic nickel center of the enzyme, highlighting the importance of a specific stereochemistry and conformation for biological activity.

Table 1: Computational Methods in Conformational Analysis

MethodApplication in this compound StudiesKey Findings
Density Functional Theory (DFT) Geometry optimization and energy calculations of conformers.Identification of stable low-energy puckered conformations (envelope and twist).
Molecular Mechanics (MMFF94s) Initial conformational search and generation of potential structures.Provides a broad overview of the conformational landscape before more accurate DFT calculations.
X-ray Crystallography Determination of the solid-state three-dimensional structure.Provides precise bond lengths, angles, and the specific puckering of the thiazolidine ring in the crystalline state.
NMR Spectroscopy Analysis of conformational equilibria in solution.Determines the relative populations of different conformers present in a dynamic equilibrium in solution.

Virtual Screening Approaches

Virtual screening is a computational technique extensively used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as an enzyme or a receptor. This approach has been successfully applied to identify bioactive compounds based on the this compound scaffold.

The virtual screening process can be broadly categorized into two main approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the target protein. A key technique in SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a target and estimates the binding affinity. Ligand-based virtual screening (LBVS) is utilized when the structure of the target is unknown. It uses the information from a set of known active molecules to identify new compounds with similar properties, often employing methods like pharmacophore modeling or shape similarity searches.

A notable example of the successful application of virtual screening involves the discovery of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. In this study, a database containing 90,000 ligands was computationally screened. The process involved selecting structures with low-energy conformations and then using docking algorithms, such as Grid and FlexX, to predict their binding to the urease active site. The top-scoring compounds were then synthesized and experimentally tested, confirming their inhibitory activity. This computer-guided approach significantly streamlined the discovery of novel and potent urease inhibitors.

The general workflow for a virtual screening campaign involving thiazolidine derivatives typically includes the following steps:

Target Selection and Preparation: A biologically relevant target is chosen, and its 3D structure (if available) is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Compound Library Preparation: A large database of compounds, which can include commercially available molecules, natural products, or virtually generated libraries of thiazolidine derivatives, is prepared. This involves generating 3D coordinates and assigning appropriate chemical properties.

Docking and Scoring: The compound library is docked into the target's binding site, and each compound is assigned a score based on its predicted binding affinity.

Hit Selection and Filtering: A subset of the top-scoring compounds is selected. These "hits" may be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of their binding modes.

Experimental Validation: The selected hits are then acquired or synthesized and tested in biological assays to confirm their activity.

This in silico approach accelerates the identification of promising lead compounds for further development, saving both time and resources compared to traditional high-throughput screening methods.

Table 2: Virtual Screening Workflow

StepDescriptionCommon Tools/Methods
1. Target Preparation Preparing the 3D structure of the biological target for docking.PDB database, Protein Preparation Wizard (Schrödinger), AutoDockTools.
2. Ligand Library Preparation Generating 3D conformations and assigning properties to a large set of molecules.ZINC database, PubChem, ChemAxon, LigPrep (Schrödinger).
3. Molecular Docking Predicting the binding mode and affinity of ligands to the target.AutoDock, Glide, FlexX, MOE (Molecular Operating Environment).
4. Hit Selection Filtering and prioritizing compounds based on docking scores and other properties.Visual inspection, ADMET prediction tools, Lipinski's rule filters.
5. Experimental Validation In vitro or in vivo testing of selected compounds to confirm biological activity.Enzyme inhibition assays, cell-based assays.

Biological Activities and Mechanisms of Action of Thiazolidine 2 Carboxylic Acid and Derivatives

Enzyme Inhibition Studies

The unique structural characteristics of the thiazolidine (B150603) ring allow these compounds to interact with the active sites of several enzymes, leading to inhibition or, in some cases, acting as a substrate.

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, has been identified as a proficient substrate for D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. smolecule.comsigmaaldrich.comnih.gov The compound is formed from the reaction of cysteamine (B1669678) and glyoxylate (B1226380). smolecule.comnih.gov

Steady-state kinetic analyses have shown that this compound is a better substrate for hog kidney D-amino acid oxidase at a pH of 8.5 than at 7.5, and its catalytic turnover number is comparable to that of D-proline. nih.gov At a neutral pH, it is considered a better substrate than D-proline. sigmaaldrich.comnih.gov The enzyme rapidly reduces this compound, forming a reduced enzyme-imino acid complex, which is a typical mechanism for DAAO substrates. nih.gov The product of this enzymatic oxidation is Δ²-thiazoline-2-carboxylic acid. sigmaaldrich.comnih.govnih.gov

Interestingly, while the enzyme is specific for the D-isomer, racemic mixtures of this compound are completely oxidized. nih.gov This is because the L-isomer undergoes a rapid, prior isomerization to D-thiazolidine-2-carboxylic acid, which then serves as the substrate for the enzyme. nih.gov

Substrate Activity of this compound with D-amino acid oxidase

ParameterObservationReference
EnzymeD-amino acid oxidase (DAAO) sigmaaldrich.comnih.gov
SubstrateThis compound (from cysteamine and glyoxylate) nih.gov
Optimal pHBetter substrate at pH 8.5 than 7.5 nih.gov
Relative ActivityBetter substrate than D-proline at neutral pH sigmaaldrich.comnih.gov
Oxidation ProductΔ²-thiazoline-2-carboxylic acid sigmaaldrich.comnih.gov
StereospecificityOxidizes the D-isomer; L-isomer rapidly converts to the D-isomer nih.gov

Derivatives of thiazolidine carboxylic acid have been identified as active inhibitors of urease, a nickel-containing metalloenzyme. researchgate.netnih.gov Specifically, studies involving computational screening and subsequent wet-lab testing identified (4R)-thiazolidine carboxylic acid and its 2-substituted analogs as potent urease inhibitors. researchgate.netnih.gov

The mechanism of inhibition is linked to the stereochemistry at the 4th position of the thiazolidine ring. Molecular modeling suggests that the (4R)-isomer is a more effective inhibitor because the two oxygen atoms of its carboxylic terminal can bind tightly to the bimetallic nickel center within the active site of Bacillus pasteurii urease. researchgate.net In contrast, the carboxylic terminal of the (4S)-isomer is positioned further from the nickel center, resulting in weaker inhibition. researchgate.net

Urease Inhibition by Thiazolidine Carboxylic Acid Derivatives

Compound ClassTarget EnzymeKey FindingProposed MechanismReference
(4R)-Thiazolidine carboxylic acid and its 2-substituted analogsBacillus pasteurii UreaseActive inhibitors of urease.The (4R) configuration allows the carboxylic terminal's oxygen atoms to bind to the bimetallic nickel center in the enzyme's active site. researchgate.netnih.gov

Various derivatives of thiazolidine-4-carboxylic acid have been synthesized and evaluated as novel inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

One study focused on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives. nih.gov Among the synthesized compounds, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (compound 2g) demonstrated the most significant inhibition of the L-DOPA oxidase activity of mushroom tyrosinase, with 66.47% inhibition at a concentration of 20 µM. nih.govresearchgate.net Kinetic analysis revealed that this compound acts as a competitive inhibitor. nih.govresearchgate.net Molecular docking simulations supported these findings, indicating a high binding affinity of the compound for the tyrosinase active site. nih.gov Further studies in B16 cells showed that this derivative could effectively reduce melanin levels by inhibiting cellular tyrosinase activity. nih.gov

Other research has explored thiazolidine-4-carboxamide derivatives, with compound 3c (structure not specified) being the most potent inhibitor with an IC50 value of 16.5 ± 0.37 µM. mdpi.com Additionally, novel thiazolidin-2-imines have shown potent inhibition of mushroom tyrosinase, with IC50 values significantly lower than the standard inhibitor, kojic acid. otago.ac.nz

Tyrosinase Inhibition by Thiazolidine Derivatives

Compound DerivativeInhibition TypePotency (IC50 or % Inhibition)Reference
(2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acidCompetitive66.47% inhibition at 20 µM nih.govresearchgate.net
Thiazolidine-4-carboxamide derivative (3c)Not specified16.5 ± 0.37 µM mdpi.com
Thiazolidin-2-imine (4a)Not specified1.151 ± 1.25 µM otago.ac.nz
Thiazolidin-2-imine (4b)Not specified2.079 ± 0.87 µM otago.ac.nz

Thiazolidinone derivatives have been identified as inhibitors of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), a bacterial enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netnih.gov The inhibition of MurB disrupts cell wall synthesis, leading to bacterial growth suppression and lysis. mdpi.com

The design of these 4-thiazolidinone (B1220212) inhibitors was based on the principle that they could act as mimics of the diphosphate (B83284) moiety of the enzyme's natural substrate, EP-UDP-GlcNAc. researchgate.net The demonstrated in vitro activity of selected 4-thiazolidinones against the MurB enzyme supports the hypothesis that this class of compounds can be recognized by biological systems as diphosphate mimics. researchgate.netnih.gov

Derivatives of thiazolidine-4-carboxylic acid have been investigated as potential inhibitors of influenza neuraminidase (NA), a viral enzyme crucial for the release and spread of influenza virus particles from infected cells. nih.govtandfonline.com

A series of these derivatives demonstrated moderate inhibitory activity against influenza A neuraminidase. nih.gov The most potent compound in one series, designated 4f, exhibited an IC50 value of 0.14 µM, which was only about sevenfold less potent than the established antiviral drug oseltamivir. nih.gov Another study identified compounds 4a, 4b, and 6a as potent NA inhibitors, with halogen substitutions at the 4-position of an associated phenyl ring being favorable for activity. tandfonline.com

Quantitative structure-activity relationship (QSAR) studies on these derivatives have provided insights into the structural features that govern their inhibitory activity. turkjps.orgturkjps.org These models suggest that factors such as hydrogen count and average hydrophilicity are important for activity. turkjps.orgturkjps.org The 3D-QSAR models further indicated that bulky groups and increased hydrophobicity in certain regions of the molecule could be unfavorable for neuraminidase inhibition. turkjps.org

Influenza Neuraminidase Inhibition by Thiazolidine-4-carboxylic Acid Derivatives

CompoundTargetPotency (IC50)Reference
Derivative 4fInfluenza A Neuraminidase0.14 µM nih.gov
Oseltamivir (Reference)Influenza A Neuraminidase~0.02 µM nih.gov
Derivatives 4a, 4b, 6aInfluenza A NeuraminidasePotent (specific values not stated) tandfonline.com

Modulation of Biochemical Pathways

This compound can modulate biochemical pathways primarily by acting as an analog of the amino acid proline. smolecule.comnih.gov In this compound, the β-methylene group of proline is substituted with a sulfur atom. nih.gov

Studies have shown that this proline analog can be activated by aminoacyl-tRNA synthetases in both Escherichia coli and rat liver and subsequently transferred to the proline-specific transfer RNA (tRNAPro). nih.gov However, its presence competitively inhibits the incorporation of proline into growing polypeptide chains during protein synthesis. nih.gov Furthermore, once incorporated into a polypeptide, this compound can impair further chain elongation. nih.gov In mammalian systems, it has also been observed to inhibit the incorporation of leucine. nih.gov

In the protozoan parasite Entamoeba histolytica, the formation of 2-(R)-thiazolidine-4-carboxylic acids through the condensation of L-cysteine with metabolically produced aldehydes (like propionaldehyde) is proposed as a potential mechanism for cellular detoxification. researchgate.net Additionally, certain thiazolidine-4(R) carboxylic acids, derived from L-cysteine and an aldose, are recognized as non-toxic precursors of glutathione (B108866), suggesting a role in cellular redox homeostasis. acs.org

Amino Acid Metabolism and Protein Synthesis

This compound, also known as β-thiaproline, is a structural analog of the amino acid proline, where the β-methylene group is replaced by a sulfur atom. nih.gov This structural similarity allows it to interact with enzymatic pathways involved in proline metabolism. It has been demonstrated that this compound can be activated and transferred to proline-specific transfer RNA (tRNAPro) by aminoacyl-tRNA synthetases from both Escherichia coli and rat liver. nih.gov

As a proline analog, it acts as a competitive inhibitor of proline in various biological reactions. nih.gov Its primary mechanism of action in protein synthesis is the inhibition of proline incorporation into growing polypeptide chains. nih.gov Studies have shown that when this compound is incorporated into a polypeptide, it impairs further elongation of the chain. nih.gov This inhibitory effect has been observed in protein synthesizing systems from E. coli, rat liver, and rabbit reticulocytes. nih.gov In mammalian systems, it not only inhibits proline incorporation but also affects the incorporation of other amino acids, such as leucine. nih.gov

Furthermore, research on proline catabolic enzymes has shown that this compound is a substrate for proline dehydrogenase (PRODH). nih.gov The catalytic efficiency of the enzyme SmPutA (a bifunctional enzyme with PRODH activity) with L-T2C is approximately 20-30 times higher than with its natural substrate, L-proline, primarily due to a significantly lower Michaelis constant (KM). nih.gov The enzyme oxidizes this compound to Δ4-thiazoline-2-carboxylate. nih.gov

Glutathione (GSH) Synthesis and Renewal

Thiazolidine derivatives serve as important precursors for L-cysteine, a key and rate-limiting amino acid in the synthesis of glutathione (GSH). google.comgoogle.com The biosynthesis of GSH is a two-step enzymatic process that requires L-cysteine, L-glutamic acid, and glycine (B1666218). google.com Cellular concentrations of L-cysteine are typically low, making its availability the critical factor in the rate of GSH production. google.com

One notable derivative, 2-oxothiazolidine-4-carboxylic acid (OTC), functions as a cysteine prodrug. nih.gov It is enzymatically converted within the cell to L-cysteine, thereby increasing the intracellular pool of this amino acid available for GSH synthesis. google.comnih.gov Studies on human aortic vascular smooth muscle cells (VSMCs) have shown that under conditions that normally deplete GSH, treatment with OTC can prevent this decline. nih.gov OTC treatment was found to block the reduction in the expression of key enzymes in GSH synthesis, namely gamma-glutamylcysteine (B196262) synthetase and GSH synthetase, and consequently maintain cellular GSH levels. nih.gov This mechanism highlights the role of thiazolidine derivatives in supporting the cellular antioxidant defense system through the renewal and synthesis of glutathione. irispublishers.com

DNA Synthesis and Cellular Metabolism

The role of this compound in cellular metabolism is largely defined by its identity as a proline analog. nih.gov By competing with proline, it can influence a variety of metabolic pathways where proline is a key component. nih.govnih.gov Its metabolism via proline dehydrogenase links it directly to amino acid catabolism. nih.gov

Additionally, certain derivatives formed from the reaction of glyoxylate with L-cysteine, such as cis-thiazolidine-2,4-dicarboxylate, have been identified as excellent substrates for the mammalian enzyme D-aspartate oxidase. nih.gov The enzyme converts these thiazolidine derivatives into thiazoline-2-carboxylates. nih.gov This suggests a potential physiological role for these specific thiazolidine derivatives in metabolic pathways regulated by D-aspartate oxidase. nih.gov While direct, extensive research on the impact of this compound on DNA synthesis is not widely detailed, its influence on protein synthesis and amino acid metabolism indicates its integration into fundamental cellular metabolic processes. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

A significant class of derivatives, the thiazolidinediones (TZDs) or "glitazones," are well-established as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of lipid and glucose metabolism. nih.govwjpmr.comnih.govjddtonline.info PPARs function as fatty acid sensors, and upon activation, they form a heterodimer with the 9-cis retinoic acid receptor. wjpmr.comendocrine.org This complex then binds to DNA and regulates the transcription of numerous genes involved in cellular differentiation, and particularly in lipid and glucose metabolism. wjpmr.com

The activation of PPARγ by TZDs has several metabolic consequences:

Insulin (B600854) Sensitization : TZDs enhance sensitivity to insulin, promoting glucose utilization in peripheral tissues like adipocytes and skeletal muscle. nih.govwjpmr.com

Gene Regulation : They influence the expression of genes involved in fatty acid transport and storage. mdpi.com For instance, PPARγ activation by rosiglitazone (B1679542) increases the expression and translocation of glucose transporters GLUT1 and GLUT4 to the cell surface, boosting glucose uptake. nih.gov

Adipogenesis : PPARγ plays a critical role in the differentiation of preadipocytes into mature fat cells. nih.govmdpi.com

While PPARα activation is associated with fatty acid oxidation and lowering lipid levels, and PPARβ/δ is also involved in fatty acid oxidation, TZDs are selective agonists for PPARγ. nih.govwjpmr.comnih.gov This targeted action on PPARγ makes the thiazolidinedione structure a key pharmacophore in modulating metabolic pathways. wjpmr.com

Antioxidant Properties and Oxidative Stress Mitigation

Thiazolidine derivatives have demonstrated significant antioxidant properties and the ability to mitigate oxidative stress. irispublishers.comresearchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous degenerative diseases. researchgate.net Thiazolidine compounds can counteract oxidative damage through several mechanisms.

They can act as precursors to L-cysteine, which boosts the synthesis of the primary endogenous antioxidant, glutathione (GSH). nih.govirispublishers.com Numerous thiazolidine derivatives have been reported to function as antioxidants by activating GSH and inhibiting lipid peroxidation. irispublishers.com By enhancing the cellular antioxidant capacity, these compounds help protect cells from damage induced by ROS. irispublishers.com For instance, in models of ethanol-induced neuroinflammation, thiazolidine-4-carboxylic acid derivatives have been shown to reverse oxidative stress, suggesting they can reduce the ROS/NF-κB/NLRP3 cascade. irispublishers.com

Free Radical Scavenging

A direct mechanism for the antioxidant activity of thiazolidine derivatives is their ability to scavenge free radicals. researchgate.net This property has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. acs.orgfrontiersin.org

Studies on flavonyl-thiazolidine-2,4-dione compounds showed they could effectively scavenge superoxide (B77818) anion radicals (O₂⁻) and hydroxyl radicals (HO•). ankara.edu.tr Similarly, other research has confirmed the DPPH free radical scavenging activity of various newly synthesized thiazolidine-4-carboxylic acid and thiazolidinedione derivatives. jddtonline.infofrontiersin.orgnih.gov

Compound ClassAssayObserved ActivityReference
Thiazolidine-4-carboxylic acid derivatives (P1-P10)DPPHDemonstrated notable antioxidant potential, with compounds P8 and P9 being selected for further in vivo studies based on results. nih.gov
Acylated polyhydroxyalkyl thiazolidine carboxylic acidsABTSShowed radical scavenging capability, although slightly lower than the non-acylated reference compound. acs.org
Thiazolidinedione derivativesDPPH, ABTSTested compounds showed varying degrees of antioxidant activity. frontiersin.org
Flavonyl-thiazolidine-2,4-dione compoundsChemiluminescence, ESR, DPPHExhibited scavenging of superoxide anion (28-50%), hydroxyl radical (16.7-76.7%), and DPPH radical (9-40%). ankara.edu.tr
Mannich base derivatives of 2,4-thiazolidinedioneDPPHAll tested derivatives showed antioxidant activity, with two compounds showing promising activity at a concentration of 50µg/ml. jddtonline.info

Antimicrobial and Antiviral Activities

The thiazolidine scaffold is a component of various compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov

In the realm of antiviral research, 2-aryl substituted thiazolidine-4-carboxylic acids have been identified as potential agents against important poultry viruses. nih.gov Studies have demonstrated their efficacy in inhibiting Avian Influenza Virus (AIV, subtype H9N2) and Infectious Bronchitis Virus (IBV) in ovo. nih.gov Specifically, certain 2-aryl derivatives showed high potency, with IC₅₀ values in the low micromolar range, indicating that these compounds could be promising antiviral drug candidates. nih.gov

Thiazolidine derivatives have also been extensively evaluated for their antibacterial and antifungal properties. nih.govresearchgate.net Research has shown that different substitutions on the thiazolidine ring confer activity against a range of pathogens. nih.gov For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated weak to moderate activity against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and the fungus Candida albicans. nih.gov Other studies have synthesized 2-substituted 1,3-thiazolidine-4-carboxylic acids that showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, as well as other Gram-positive and Gram-negative bacteria. researchgate.net The synthesis of metal complexes with thiazolidine-4-carboxylic acid derivatives has also been explored, with iron (II) complexes showing the highest efficiency against Pseudomonas aeruginosa and Streptococcus epidermis. ekb.eg

Compound ClassTarget OrganismObserved ActivityReference
2-aryl substituted thiazolidine-4-carboxylic acidsAvian Influenza Virus (AIV, H9N2), Infectious Bronchitis Virus (IBV)Active against both viruses, with IC₅₀ values of 3.47 µM (AIV) and 4.10 µM (IBV) for the best compounds. nih.gov
Thiazolidine-2,4-dione carboxamide and amino acid derivativesGram-negative bacteria (E. coli, P. aeruginosa), Fungus (C. albicans)Weak to moderate antibacterial and antifungal activity observed. nih.gov
2-Substituted 1,3-thiazolidine-4-carboxylic acidsMethicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosaSeveral derivatives exhibited significant activity against MRSA and other tested bacterial strains. researchgate.net
Thiazolidine-4-carboxylic acid derivatives complexed with Cu(II), Fe(II), VO(II)Pseudomonas aeruginosa, Streptococcus epidermisAll compounds showed bio-activeness, with iron (II) complexes being the most efficient. ekb.eg
2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivativesBacillus subtilis, Bacillus pumilus, Pseudomonas aeruginosa, Escherichia coli, Candida utilisSome of the synthesized compounds were found to possess antimicrobial activities. researchgate.net

Antibacterial Activity

Derivatives of the thiazolidine scaffold have shown varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Research into novel thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed weak to moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net However, most of these compounds were inactive against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net An exception was 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, which demonstrated activity specifically against S. aureus. nih.govresearchgate.net

In another study, new hybrids of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone were synthesized and tested. Several of these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. mdpi.com The activity of some of these derivatives was comparable or even superior to reference antibiotics like oxacillin (B1211168) and cefuroxime. mdpi.com The mechanism of action for thiazolidinone derivatives can involve the inhibition of enzymes essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. encyclopedia.pub Specifically, they can target Mur ligase enzymes (Mur C-F), which are vital for the formation of the peptidoglycan peptide stem, leading to cell death. encyclopedia.pub Additionally, some derivatives are thought to target the bacterial 70S ribosome, a crucial organelle for protein synthesis, thereby disrupting bacterial growth and survival. nih.gov

Compound SeriesBacterial StrainActivity LevelReference
Thiazolidine-2,4-dione carboxamidesE. coliWeak nih.gov
Thiazolidine-2,4-dione amino acid estersE. coliModerate nih.gov
Thiazolidine-2,4-dione carboxamidesPs. aeruginosaWeak-Moderate nih.gov
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidS. aureusActive nih.govresearchgate.net
Chlorophenylthiosemicarbazone hybridsGram-positive & Gram-negativeSignificant (MIC ≥ 3.91 mg/L) mdpi.com

Antifungal Activity

Thiazolidine derivatives have also been recognized for their potent antifungal properties. nih.govmdpi.com Specifically, 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have been tested in vitro, with some compounds exhibiting high fungistatic and fungicidal activity. nih.govmdpi.com These derivatives have been shown to cause morphological changes in the cell walls of Candida yeast. nih.govmdpi.com

A notable example is Mycosidine®, a topical antifungal drug developed from 3,5-substituted thiazolidine-2,4-diones. nih.gov This compound, chemically known as (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione, is used to treat infections caused by dermatophytes and yeasts. nih.gov While its precise mechanism is still under investigation, it is known to disrupt the fungal cell wall. nih.gov Further studies on Mycosidine suggest its activity is associated with the inhibition of glucose transport, pointing to a novel mechanism of action for this class of antifungal agents. nih.govmdpi.com

Other synthesized thiazolidinone derivatives have demonstrated moderate activity against fungal strains like Candida albicans and Aspergillus niger. researchgate.net

Antiviral Activity

The antiviral potential of this compound derivatives has been explored, showing promise against specific viral pathogens. nih.goviranjournals.ircivilica.com A study investigating 2-aryl substituted thiazolidine-4-carboxylic acids and their N-acylated derivatives found that many of these compounds were active against Avian Influenza Virus (AIV) subtype H9N2 and Infectious Bronchitis Virus (IBV). nih.goviranjournals.ircivilica.com

The 2-aryl substituted compounds generally showed better antiviral results than their N-acylated counterparts. nih.goviranjournals.ircivilica.com The potency of these compounds was measured by their IC50 values, which indicate the concentration required to inhibit 50% of viral activity.

VirusMost Active CompoundIC50 ValueReference
Avian Influenza Virus (AIV, H9N2)Compound 1d3.47 µM nih.goviranjournals.ircivilica.com
Infectious Bronchitis Virus (IBV)Compound 1c4.10 µM nih.goviranjournals.ircivilica.com

These findings suggest that thiazolidine carboxylic acids could serve as a basis for the development of new antiviral drugs against AIV and IBV infections. nih.gov It is noteworthy that thiazolides, a related class of compounds, have also demonstrated broad-spectrum antiviral activity against viruses such as influenza A and SARS-CoV-2, although their therapeutic use has been limited by poor physicochemical properties. liverpool.ac.uk

Anticancer and Antiproliferative Activities

This compound derivatives, particularly thiazolidine-2,4-diones (TZDs), have been extensively investigated for their anticancer effects. nih.govmdpi.comekb.eg These compounds have demonstrated the ability to inhibit tumor angiogenesis, modify the cell cycle, and induce apoptosis in various cancer models. nih.gov Their antiproliferative properties have been observed in a range of cancer cell lines, including liver (HepG2), breast (MCF-7), colon (Caco-2, HCT116), and prostate (PC-3) cancer cells. nih.govmdpi.complos.orgbiointerfaceresearch.com

The cytotoxic effects of these derivatives are often potent, with IC50 values reported in the low micromolar range. nih.govnih.gov For instance, certain novel 2,4-dioxothiazolidine derivatives showed significant antiproliferative activity against HepG2 and MCF-7 cell lines, with IC50 values ranging from 0.60 to 4.70 μM. nih.gov Another study highlighted a thiazolidine-2,4-dione derivative, compound 14a, which was particularly effective against Caco-2 cells with an IC50 of 1.5 µM. plos.org The anticancer mechanism often involves the inhibition of key signaling pathways, such as the VEGF/VEGFR-2 system, which is crucial for angiogenesis and cancer cell proliferation. nih.govplos.org

Apoptosis Induction

A primary mechanism through which thiazolidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. plos.orgbilkent.edu.trnih.gov Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. nih.gov

One identified mechanism involves the activation of the caspase-9 dependent apoptotic pathway, which is independent of death receptors. bilkent.edu.tr For example, a novel thiazolidine compound, ALC67, was found to induce apoptosis by activating caspase-9. bilkent.edu.tr Other derivatives have been shown to significantly reduce the expression of anti-apoptotic genes like Bcl2, Survivin, and TGF. plos.org

Furthermore, treatment with certain thiazolidinone-isatin hybrids has been shown to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2 in A549 lung cancer cells, confirming the involvement of the mitochondrial pathway of apoptosis. biointerfaceresearch.com In MCF-7 breast cancer cells, one thiazolidine-2,4-dione derivative was found to increase the total apoptotic rate by inducing early and late apoptosis, with increases of approximately 76-fold and 90-fold, respectively, compared to untreated cells. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, thiazolidine derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. nih.gov Anti-proliferative drugs often work by disrupting one or more checkpoints in the cell cycle, which can halt the replication of cancer cells and trigger apoptosis. nih.gov

Research has shown that specific thiazolidine-2,4-dione derivatives can cause cell cycle arrest at different phases. For example, compound 22 was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.gov In another study, a different derivative, compound 2e, was shown to prevent the cell cycle in the G0/G1 phase in prostate and colorectal cancer cells by up-regulating the expression of the p21 protein and reducing the expression of CDK2 and cyclin E. researchgate.net A novel thiazolidine compound, ALC67, was also observed to cause SubG1/G1 arrest in liver cancer cells, which is indicative of apoptosis. bilkent.edu.tr This ability to halt the cell cycle is a key component of the antiproliferative activity of these compounds.

Modulation of Metabolic Activity in Cancer Cell Lines

Thiazolidine derivatives have also been found to modulate the metabolic activity of cancer cells. A study on four 4-thiazolidinone-based compounds investigated their effects on various cancer cell lines, including lung cancer (A549), colon adenocarcinoma (CACO-2), and neuroblastoma (SH-SY5Y). nih.gov

One of the tested compounds, Les-3166, was shown to decrease the metabolic activity in the CACO-2 cell line. nih.gov Another compound, Les-6166, caused a significant reduction in metabolic activity in A549 cells at all tested concentrations after 24 hours of exposure. nih.gov This reduction in metabolic activity is a key indicator of the cytotoxic and antiproliferative effects of these compounds, often preceding the induction of apoptosis. nih.gov

Anti-inflammatory Properties

This compound derivatives have demonstrated notable anti-inflammatory activities through various mechanisms of action. Research has shown that these compounds can modulate key inflammatory pathways. For instance, certain thiazolidine derivatives mediate their anti-inflammatory effects through the inhibition of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response . By inhibiting NF-κB, these compounds can suppress the expression of numerous pro-inflammatory genes that contribute to the pathology of inflammatory disorders .

Neuroinflammation, a common feature in neurological disorders, is often driven by oxidative stress and leads to altered neuronal function . Thiazolidine derivatives have shown potential in controlling neuroinflammation by reducing oxidative stress and acting on different stages of the inflammatory cascade . Their mechanism may involve the reduction of the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade, which is associated with neuronal damage .

Furthermore, specific derivatives, such as thiazolidine-2,4-diones (TZDs), have been investigated for their anti-inflammatory properties. Pioglitazone, a member of the TZD class, inhibits the expression of pro-inflammatory proteins like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as several inflammatory cytokines researchgate.net. The anti-inflammatory actions of TZDs are considered beneficial in conditions where inflammation and diabetes are linked researchgate.net. Studies on various synthesized thiazolidinone derivatives have confirmed their ability to inhibit COX-1 and COX-2 enzymes, with some compounds showing significant inhibition of COX-2, comparable to established anti-inflammatory drugs nih.govmdpi.com. Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the phenyl ring of some thiazolidine derivatives enhances their anti-inflammatory activity nih.gov.

Role in Metabolic Disorders Research

This compound and its derivatives, particularly the thiazolidinedione (TZD) class, have been a significant focus of research in the field of metabolic disorders. These compounds are recognized for their ability to target insulin resistance, a central factor in the pathogenesis of type 2 diabetes and the associated metabolic syndrome nih.gov. The therapeutic potential of these derivatives extends beyond glycemic control to other conditions linked with metabolic dysregulation nih.gov. Their primary mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in both glucose and lipid metabolism researchgate.netnih.gov. By modulating these pathways, thiazolidine derivatives can influence a range of physiological processes, making them valuable tools in metabolic research nih.gov.

Diabetes Mellitus Research

In the realm of diabetes mellitus research, thiazolidinediones (TZDs) are well-established as insulin-sensitizing agents nih.gov. Their action is dependent on the presence of insulin and they primarily work by enhancing glucose utilization in peripheral tissues nih.govnih.gov.

Mechanism of Action The antidiabetic effect of TZDs is mediated through their agonistic activity at the PPARγ nuclear receptor researchgate.netnih.gov. Activation of PPARγ in adipose tissue leads to the uptake of free fatty acids and their storage as triglycerides. This process, sometimes called the "lipid steal hypothesis," is thought to reduce the accumulation of lipids in skeletal muscle and the liver, where they can interfere with insulin signaling nih.gov. Additionally, PPARγ activation influences the transcription of genes involved in glucose and lipid metabolism, which helps to reduce insulin resistance researchgate.net. Pioglitazone, a prominent TZD, exemplifies this mechanism, improving insulin sensitivity and preserving the function of pancreatic β-cells, which are responsible for insulin secretion mdpi.com.

Research Findings Studies have consistently shown that TZDs can maintain effective metabolic control over time, partly due to a protective effect on β-cells mdpi.com. Treatment with TZDs has been found to improve insulin-stimulated glucose uptake and glycogen (B147801) synthesis mssm.edu. Beyond their effects on glucose metabolism, these compounds have shown beneficial effects on lipid profiles, particularly by improving triglyceride and HDL-C levels mdpi.com.

Recent research has focused on developing novel thiazolidine derivatives with potent antidiabetic activity. For example, some thiazolidinedione-pyrazole conjugates have demonstrated strong antidiabetic effects in preclinical models researchgate.net. Other research has identified new thiazolidinedione derivatives that act as agonists for GPR120, a receptor that has emerged as an attractive target for treating type 2 diabetes by promoting insulin secretion nih.gov. One such compound, 5g, showed excellent agonistic activity and improved oral glucose tolerance in a dose-dependent manner in mouse models nih.gov.

Compound/ClassMechanism of ActionKey Research FindingReference
Thiazolidinediones (TZDs)Agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)Improves insulin sensitivity and enhances glucose utilization in peripheral tissues. researchgate.netnih.govnih.gov
PioglitazonePPARγ agonistInhibits expression of pro-inflammatory proteins (COX-2, iNOS) and has a protective effect on pancreatic β-cells. researchgate.netmdpi.com
Compound 5g (a novel TZD derivative)GPR120 agonistPromotes insulin secretion and improves oral glucose tolerance in diet-induced obese mice. nih.gov
Thiazolidinedione-pyrazole conjugatesAntidiabetic, anti-inflammatory, antioxidantShowed strong antidiabetic activity, highlighting potential for conditions linked to both inflammation and diabetes. researchgate.net

Liver Fibrosis and Damage

This compound derivatives have been investigated for their hepatoprotective effects, particularly in the context of liver fibrosis and damage. Certain compounds within this class have shown the ability to ameliorate liver injury from various causes nih.govremedypublications.com.

Thiazolidine-4-carboxylic acid, also known as thioproline, is a cyclic derivative of a sulfuric amino acid with antioxidant and detoxifying properties remedypublications.com. In mitochondria, it is converted to N-formyl cysteine, which contains sulfhydryl groups that help inactivate toxic metabolites. This action is believed to be secondary to the release of cysteine, which supports the replenishment of glutathione (GSH) reserves, a key cellular antioxidant remedypublications.com. A prospective study involving patients with Non-Alcoholic Fatty Liver Disease (NAFLD) found that a six-month treatment with thioproline resulted in a significant decrease in FibroTest scores, suggesting a regression of liver inflammation and fibrosis remedypublications.com. The treatment also led to a reduction in liver enzymes like ALT and GGTP remedypublications.com.

Another derivative, L-2-oxothiazolidine-4-carboxylic acid (OTC), functions as a cysteine prodrug that helps maintain tissue glutathione levels nih.gov. In a rat model of thioacetamide-induced hepatic fibrosis, treatment with OTC improved liver function parameters and significantly ameliorated fibrosis nih.gov. The mechanism behind this effect involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. OTC treatment led to increased expression of Nrf2 and heme oxygenase-1, which restores the antioxidative system, thereby reducing liver injury and the fibrotic reaction nih.gov. The study observed that OTC-treated groups had significantly lower expression of markers associated with fibrosis, including α-smooth muscle actin and transforming growth factor-β1 nih.gov.

Additionally, studies on derivatives of 4-carboxy-5,5-dimethyl thiazolidine have shown hepatoprotective effects against liver damage induced by carbon tetrachloride (CCl4) in rats nih.gov. These compounds are believed to exert a cytoprotective effect by modulating glutathione metabolism nih.gov.

CompoundMechanism of ActionEffect on Liver Fibrosis/DamageReference
Thiazolidine-4-carboxylic acid (Thioproline)Antioxidant; Cysteine donor for glutathione (GSH) synthesis.Reduced FibroTest scores and liver enzymes (ALT, GGTP) in NAFLD patients, suggesting regression of inflammation and fibrosis. remedypublications.com
L-2-oxothiazolidine-4-carboxylic acid (OTC)Cysteine prodrug; Upregulates Nrf2 pathway.Ameliorated liver fibrosis and reduced fibrotic markers (α-SMA, TGF-β1) in a rat model. nih.gov
4(S) carboxy 5,5-dimethyl-2(5'nitro-2furyl) thiazolidineModulator of glutathione metabolism.Showed significant hepatoprotective action against CCl4-induced chronic liver damage in rats. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Building Blocks for Pharmaceutical Synthesis

The thiazolidine (B150603) ring structure is a privileged scaffold in medicinal chemistry, and Thiazolidine-2-carboxylic acid, in particular, is an important building block for creating more complex, biologically active molecules. chemimpex.comsigmaaldrich.com It is a foundational component in the synthesis of various pharmaceuticals, including β-lactam antibiotics. sigmaaldrich.comproquest.com The structure is integral to the development of penicillins and carbapenems, which are crucial in combating bacterial infections. researchgate.netnih.gov

Beyond antibiotics, its framework is employed in the synthesis of a range of therapeutic agents. Researchers utilize it to develop drugs for metabolic disorders, as well as anti-inflammatory and anti-diabetic medications. chemimpex.com The compound's ability to act as a bioisostere, a chemical substitute for a carboxylic acid group, allows medicinal chemists to modify a drug's properties, such as its ability to cross biological membranes, potentially enhancing its efficacy. proquest.com Its derivatives are also used in the synthesis of azabicycloadducts and other complex heterocyclic systems with potential pharmacological activity. sigmaaldrich.com

Development of Therapeutic Agents

The inherent properties of the thiazolidine carboxylic acid scaffold are leveraged in the direct development of new therapeutic agents targeting a variety of diseases.

This compound and its derivatives are effective tools in prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body. Thiazolidine derivatives of L-cysteine, where the sulfhydryl and amino groups are masked within the ring structure, have been developed as prodrugs. acs.org This strategy allows for the safe delivery of cysteine, a precursor to the vital antioxidant glutathione (B108866). Upon entering the body, the thiazolidine ring can be hydrolyzed to release the active components. This approach avoids the delivery of potentially toxic compounds and can enhance the bioavailability of the parent molecule. acs.org

Rational drug design involves creating molecules that are specifically designed to interact with a particular biological target. The thiazolidine scaffold has been central to such strategies. For instance, researchers have designed 2-mercaptomethyl-thiazolidines (MMTZs) to mimic the structure of intermediates that form when bacteria hydrolyze antibiotics. nih.govunr.edu.ar These MMTZs act as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. nih.gov By designing a molecule that fits perfectly into the enzyme's active site, the inhibitor can effectively block its function and restore the activity of carbapenem (B1253116) antibiotics. unr.edu.ar

Similarly, novel thiazolidine-2,4-dione derivatives have been rationally designed and synthesized based on the key structural features of known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. The thiazolidine carboxylic acid framework is frequently modified to conduct these studies and optimize drug candidates.

In one study focused on antiviral agents, a series of 2-aryl substituted thiazolidine-4-carboxylic acids were synthesized and compared to their N-acylated derivatives. nih.gov The results indicated that the non-acylated compounds possessed superior antiviral activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV), demonstrating that the free amine on the thiazolidine ring is important for its biological function in this context. nih.gov

Another SAR study on novel thiazolidine-2,4-dione derivatives designed as VEGFR-2 inhibitors examined the impact of different chemical groups attached to the core structure. nih.gov The research revealed that an amide moiety was more effective than a diamide (B1670390) or a hydrazide moiety in enhancing the compound's inhibitory activity. This type of systematic modification allows researchers to identify the most effective molecular configurations for a given therapeutic target. nih.gov

Pharmacological Evaluation and Efficacy Assessment

Derivatives of thiazolidine carboxylic acid have undergone extensive pharmacological evaluation, demonstrating significant efficacy in various preclinical models. The antiviral potential of 2-aryl substituted thiazolidine-4-carboxylic acids has been quantified, with specific compounds showing potent activity. nih.gov For example, in in-ovo assays, compound 1d was identified as a strong inhibitor of AIV with a half-maximal inhibitory concentration (IC50) of 3.47 µM, while compound 1c was highly effective against IBV with an IC50 value of 4.10 µM. nih.gov

In the realm of oncology, the efficacy of thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors has been rigorously tested. nih.gov The most potent compound from this series, compound 22 , exhibited an IC50 value of 0.079 µM, which is comparable to the approved drug Sorafenib (B1663141) (IC50 = 0.046 µM). nih.gov These findings highlight the scaffold's potential in developing effective anticancer agents. The antimicrobial activity of other derivatives has been assessed by measuring the zone of inhibition against various bacterial and fungal strains. nih.gov

CompoundIC50 (µM)
18 2.661
19 0.323
20 0.21
21 1.662
22 0.079
23 0.328
24 0.203
Sorafenib (Control) 0.046
Data sourced from reference nih.gov.
CompoundTarget VirusIC50 (µM)
1d Avian Influenza Virus (AIV) H9N23.47
1c Infectious Bronchitis Virus (IBV)4.10
Amantadine (Control) AIV-
Ribavirin (Control) IBV-
Data sourced from reference nih.gov.

Therapeutic Potential and Clinical Implications

The research into this compound and its derivatives points toward significant therapeutic potential across multiple disease areas. The demonstrated efficacy of its derivatives against viruses like AIV and IBV suggests a promising avenue for the development of new antiviral drugs. nih.gov The potent inhibition of VEGFR-2 by rationally designed thiazolidine-containing molecules indicates a strong potential for creating novel anti-angiogenic cancer therapies. nih.gov

Furthermore, the scaffold's central role in designing inhibitors of metallo-β-lactamases presents a critical opportunity to combat antibiotic resistance, a major global health threat. unr.edu.ar By reviving the efficacy of existing antibiotics, these compounds could have profound clinical implications. The versatility of the thiazolidine carboxylic acid core continues to make it a valuable platform for discovering and developing new drugs to address unmet medical needs, including anti-inflammatory and anti-diabetic treatments. chemimpex.com

Research on Biological Systems and Models

In Vitro Studies (e.g., Cell Culture Models)

Thiazolidine-2-carboxylic acid and its derivatives have been the subject of numerous in vitro investigations to elucidate their biological activities at the cellular and molecular levels. These studies, employing a variety of cell culture models, have highlighted the compound's potential in areas such as protein synthesis inhibition, anticancer effects, and antioxidant activity.

One of the fundamental activities observed is its role as a proline analog. As beta-thiaproline, this compound competitively inhibits the incorporation of proline into polypeptides. nih.gov This has been demonstrated in protein synthesizing systems derived from Escherichia coli, rat liver, and rabbit reticulocytes. nih.gov In these mammalian systems, its incorporation into a growing polypeptide chain can impair further elongation. nih.gov

In the context of oncology, derivatives of the thiazolidine (B150603) core structure have shown significant anti-proliferative properties. A series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAA) were evaluated against various cancer cell lines. nih.gov Specific compounds demonstrated potent and selective growth-inhibition activity against melanoma and prostate cancer cell lines. nih.govnih.gov For instance, certain ATCAA derivatives strongly inhibited melanoma colony formation and increased apoptosis in cancer cells. nih.gov Similarly, novel thiazolidine-2,4-dione derivatives have been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing promising cytotoxic activities. nih.gov These compounds were found to inhibit VEGFR-2, a key regulator in tumor angiogenesis. nih.gov

The antioxidant properties of related thiazolidine compounds have also been characterized. L-2-oxothiazolidine-4-carboxylic acid (OTZ), a precursor for glutathione (B108866) synthesis, was shown to reduce the cytotoxicity of glucose degradation products (GDPs) in human peritoneal mesothelial cell cultures. nih.gov Studies showed that GDPs, such as acetaldehyde (B116499) and glyoxal, inhibited cell growth and IL-6 synthesis, effects that were reversed by the presence of OTZ. nih.gov This suggests a protective mechanism against cellular damage caused by oxidative stress. nih.gov Another study found that thiazolidine molecules formed from the condensation of cysteine with pyruvate (B1213749) or alpha-ketoglutarate (B1197944) can stabilize cell culture media by protecting redox-sensitive components. nih.gov

Table 1: In Vitro Anticancer Activity of Thiazolidine Derivatives

Compound Class Cell Line(s) Observed Effect Reference
(2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAA) Melanoma (B16-F1, A375, WM-164) Selective growth inhibition and induction of apoptosis. nih.gov
(2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAA) Prostate Cancer (DU 145, PC-3, LNCaP, PPC-1) Potent and selective growth inhibition. nih.gov
Thiazolidine-2,4-dione derivatives HepG2 (Liver Cancer), MCF-7 (Breast Cancer) Demonstrated cytotoxic activities and VEGFR-2 inhibition. nih.gov
L-2-oxothiazolidine-4-carboxylic acid (OTZ) Human Peritoneal Mesothelial Cells Reversed GDP-induced inhibition of cell growth and IL-6 synthesis. nih.gov

In Vivo Studies (e.g., Animal Models)

Following promising in vitro results, various this compound derivatives have been evaluated in animal models to assess their physiological effects. These studies have primarily focused on anticancer and metabolic regulatory activities.

In oncology research, in vivo studies have provided evidence for the anti-tumor efficacy of these compounds. A (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amide derivative, compound 1b, was tested in nude mice bearing A375 melanoma tumors. nih.govnih.gov The results indicated that the compound inhibited tumor growth in a dose-dependent manner. nih.govnih.gov

Derivatives such as thiazolidine-2,4-diones have been investigated for their metabolic effects in rodent models. In an alloxan-induced diabetic rat model, these derivatives were studied for their anti-diabetic and anti-hyperlipidemic activities. mdpi.com Another study using a high-fat diet and streptozotocin-induced diabetic model in Wistar rats and Swiss mice found that thiazolidine-2,4-dione derivatives significantly reduced fasting blood glucose levels and improved lipid profiles, including triglyceride and low-density lipoprotein cholesterol. stthomas.edu

Other animal models have been used to explore different biological effects. The impact of a thiazolidinone derivative on the testicular tissue of zebrafish was examined, revealing potential degenerative effects. areeo.ac.ir In a different context, thiazolidine carboxylic acid prodrugs were tested for their ability to protect against acetaminophen-induced hepatotoxicity in a mouse model, with one derivative showing a significant survival benefit. acs.org

Table 2: In Vivo Anti-Tumor Activity of an ATCAA Derivative

Animal Model Tumor Type Compound Key Finding Reference
Nude Mice A375 Melanoma (2RS,4R)-2-(4-chlorophenyl)thiazolidine-4-carboxylic acid amide (1b) Significantly inhibited tumor growth in a dose-dependent fashion. nih.govnih.gov

Human Clinical Studies

Information regarding formal, large-scale human clinical trials for this compound is limited in the available literature. However, there is evidence of its therapeutic use in humans. A review of 78 cases reported to French Poison Control Centers concerned a liver-protecting agent identified as thiazolidine carboxylic acid. nih.gov This indicates that the compound has been administered to human subjects for therapeutic purposes, specifically for hepatoprotection. nih.gov Additionally, a 1980 publication lists "Clinical Trials as Topic" as a subject term for thiazolidine-4-carboxylic acid in the context of it being a selective drug against human cancers, suggesting that its potential in human cancer treatment has been a point of consideration. cngb.org

Broader Research Applications and Potential

Agrochemical Formulations

Thiazolidine-2-carboxylic acid serves as a crucial component in the development of advanced agrochemical formulations. chemimpex.com Its primary role is not typically as a direct pesticidal or herbicidal agent, but rather as a specialized building block and formulation enhancer for crop protection products. chemimpex.com The inclusion of this compound in formulations can improve the efficacy and stability of the primary active ingredients. chemimpex.com

Researchers and industry professionals utilize this compound to enhance the bioactivity of various crop protection agents. Its unique chemical properties can also improve the solubility of active ingredients, which is a critical factor in the formulation of effective and easily applicable agricultural products. chemimpex.com By contributing to the development of more stable and potent formulations, it plays a role in the creation of next-generation crop protection solutions. chemimpex.com

Plant Growth Regulators

Derivatives of thiazolidine (B150603) carboxylic acids have demonstrated significant activity as biostimulants and plant growth regulators, aiming to improve crop yields and resilience. chemimpex.comherts.ac.uk One notable derivative, N-Acetyl-Thiazolidine-4-carboxylic acid (NATCA), also known as Acetyl thiazolidine carboxylic acid (ATCA), is recognized for its ability to promote essential plant processes. herts.ac.ukawiner.com

Research has shown that these compounds can bolster plant tolerance against a variety of environmental stresses, including drought, salinity, and extreme temperatures. herts.ac.ukawiner.com Field studies have quantified the effects of these regulators on specific crops. For instance, a synthetic elicitor, 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC), has been found to induce plant resistance against a range of bacterial, oomycete, and fungal pathogens. nih.gov Interestingly, BHTC exhibits a hormetic response, where low doses stimulate root growth in Arabidopsis, while higher doses inhibit root growth while inducing a defense response. nih.gov

Table 1: Effects of Acetyl thiazolidine carboxylic acid (ATCA) on Select Crops
CropObserved EffectsQuantitative ResultsSource
GrapesIncreased pedicel thickness, berry length, total soluble solids, and overall yield.32.22% higher grape yield per plant was recorded. herts.ac.uk
Grapes (formulated product)Increased mean shoot length after two foliar sprays.No significant change in leaf size, chlorophyll (B73375) content, or specific leaf weight. herts.ac.uk
ApplesSignificantly greater yields, improved fruit color, and lower fruit drop.Specific percentages not detailed. herts.ac.uk

Material Science and Polymer Development

In the field of material science, this compound is being investigated for its potential role in the creation of novel materials, including biodegradable polymers. chemimpex.comareeo.ac.ir The aim of this research is to develop environmentally sustainable alternatives to conventional plastics. chemimpex.com The thiazolidine ring structure provides a unique scaffold that can be incorporated into polymer chains, potentially imparting specific properties to the resulting material.

While widespread application in commercial polymers is still an area of active research, the compound is utilized in the synthesis of more complex, specialized molecules. sigmaaldrich.com For example, it can be used as a starting material in the synthesis of azabicycloadducts, which are complex chemical structures of interest in various areas of chemical research and material development. sigmaaldrich.com Its utility in synthesizing new materials with specific functionalities continues to be an area of exploration for material scientists. areeo.ac.ir

Biomarker Research

A related compound, 2-thiothiazolidine-4-carboxylic acid (TTCA), has emerged as a promising urinary biomarker for assessing the intake of cruciferous vegetables. nih.gov This application is significant for nutritional epidemiology, where accurately determining dietary habits is crucial for studying the health effects of different foods. nih.gov

Cruciferous vegetables like broccoli contain compounds called glucosinolates. During metabolism, these are converted into isothiocyanates, which are then further metabolized in the body, leading to the formation of TTCA. nih.gov Since TTCA is a common metabolite derived from various isothiocyanates, its presence in urine can serve as an objective indicator of cruciferous vegetable consumption, regardless of the specific type of vegetable eaten. nih.gov

A clinical study investigated the utility of TTCA by having participants consume broccoli beverages rich in either glucoraphanin (B191350) (a glucosinolate) or sulforaphane (B1684495) (an isothiocyanate). The results demonstrated a significant increase in urinary TTCA levels after consumption compared to baseline periods. nih.gov Notably, the research also found that TTCA itself did not activate the Nrf2-mediated cytoprotective signaling pathway, unlike sulforaphane, indicating that TTCA functions as a biomarker rather than a bioactive compound in this context. nih.gov

Table 2: Urinary Excretion of TTCA in a Randomized Crossover Clinical Trial
Beverage TypeDescriptionKey Finding on TTCA ExcretionSource
Glucoraphanin-rich (GRR)Contains the precursor to sulforaphane.Resulted in the excretion of approximately 87% of the TTCA ingested from the beverage powder. nih.gov
Sulforaphane-rich (SFR)Contains the bioactive isothiocyanate.Resulted in the excretion of approximately 176% of the ingested TTCA, suggesting conversion of sulforaphane to TTCA in the body. nih.gov

Food Industry Applications (Excluding Flavor Enhancer/Preservative)

Beyond its excluded roles, research into derivatives of thiazolidine carboxylic acid is exploring applications in food science, particularly related to enhancing the bioavailability of bioactive compounds for food supplementation. acs.orgnih.gov A key area of this research is the chemical modification of 2(R,S)-(Polyhydroxyalkyl)thiazolidine-4(R) carboxylic acids (TCAs) to improve their lipophilicity (ability to dissolve in fats and oils). nih.gov

TCAs are recognized as nontoxic precursors of L-cysteine and glutathione (B108866), which have important therapeutic and preventive health effects. nih.gov However, their naturally high polarity and water solubility can limit their absorption and bioavailability. acs.org To overcome this, scientists have synthesized new TCA derivatives by attaching fatty acid chains (specifically C16 acyl chains) to the carbohydrate portion of the molecule. This modification increases the compound's lipophilicity, which may improve its absorption, distribution, and metabolism characteristics, making it more suitable for use in fat-rich food matrices. acs.orgnih.gov

Table 3: In Vitro Antioxidant Activity (IC50) of Acylated Thiazolidine Derivatives
CompoundDescriptionAntioxidant Activity (IC50 in µg/mL)Source
Compound 2Thiazolidine derivative from D-(−)-ribose with one acyl chain.154.3 ± 4.1 nih.gov
Compound 3Thiazolidine derivative from D-(+)-glucose with one acyl chain.144.3 ± 1.1 nih.gov
TCA (reference)Non-acylated polyhydroxyalkyl thiazolidine carboxylic acid.104.9 ± 1.5 nih.gov

Q & A

Q. What are the optimal synthetic routes for Thiazolidine-2-carboxylic acid (T2C), and how can reaction conditions be characterized?

T2C synthesis typically involves cyclocondensation of cysteine with aldehydes or ketones under acidic or basic conditions. Key parameters include:

  • pH control : Maintain pH 2–3 using HCl or acetic acid to favor ring closure .
  • Temperature : Reactions proceed efficiently at 60–80°C for 6–12 hours .
  • Characterization : Use FT-IR to confirm thiazolidine ring formation (C–S stretch at 600–700 cm⁻¹) and NMR (¹H/¹³C) to verify stereochemistry .

Q. Which analytical techniques are most reliable for quantifying T2C in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is standard. Key considerations:

  • Column : C18 reverse-phase column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10) .
  • Sample prep : Deproteinize using 10% trichloroacetic acid to avoid interference .

Q. How does T2C stability vary under different storage conditions?

Stability studies show:

  • Aqueous solutions : Degrade by 15% over 30 days at 4°C; add 0.1% sodium azide to inhibit microbial growth .
  • Solid state : Stable for >1 year at -20°C in desiccated, amber vials .

Advanced Research Questions

Q. What molecular mechanisms underlie T2C’s role in insulin secretion, and how can conflicting data be resolved?

T2C derivatives (e.g., arginine T2C) enhance insulin secretion via Ca²⁺-mobilizing second messengers (NAADP, cADPR). Conflicting results may arise from:

  • Dose-dependent effects : Low doses (100 μM) increase cADPR by 1.5-fold, while high doses (>700 μM) inhibit due to ROS generation .
  • Cell-specific responses : Use siRNA knockdown of NAADP receptors (e.g., TPC2) to validate pathway specificity .

Q. How can computational modeling predict T2C’s interactions with biological targets?

Molecular dynamics (MD) simulations and DFT calculations are critical:

  • Docking studies : Use AutoDock Vina to model T2C binding to prolyl-tRNA synthetase (binding energy ≤ -7.5 kcal/mol) .
  • Vibrational spectra : Compare experimental FT-IR data with simulated spectra (B3LYP/6-31G* basis set) to confirm tautomeric forms .

Q. What strategies mitigate contradictions in T2C’s reported antioxidant vs. pro-oxidant effects?

  • Redox profiling : Measure glutathione (GSH) levels (Ellman’s assay) and ROS (DCFH-DA probe) in parallel .
  • Threshold determination : Titrate T2C concentrations (50–1000 μM) in β-cells to identify redox switching points .

Q. How does T2C’s thiazolidine ring stability impact its pharmacokinetics?

  • pH-dependent ring opening : Use ¹H NMR to monitor ring integrity in simulated gastric fluid (pH 1.2 vs. 7.4). Half-life decreases from 8 hr (pH 7.4) to <1 hr (pH 1.2) .
  • Prodrug design : Modify with ester groups (e.g., Boc-(R)-T2C) to enhance stability and bioavailability .

Experimental Design & Safety

Q. What containment protocols are essential for handling T2C in environmental studies?

  • Spill management : Collect using absorbent materials (e.g., vermiculite) and dispose as hazardous waste (EPA Code D003) .
  • Ventilation : Use fume hoods with ≥0.5 m/s airflow to limit airborne exposure .

Q. How can isotopic labeling improve T2C metabolic tracing in vivo?

  • ¹³C-labeling : Synthesize T2C with ¹³C at C2 using ¹³C-cysteine and track via LC-MS/MS .
  • Stable isotope dilution : Spike samples with deuterated T2C (d₃-T2C) for quantification accuracy .

Data Interpretation & Validation

Q. What validation criteria ensure reproducibility in T2C-related studies?

  • Positive controls : Include N-acetylcysteine (NAC) for antioxidant assays .
  • Blinding : Use double-blinded sample analysis to reduce bias in HPLC/spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.